Tert-butyl prop-2-enoate;styrene
Description
Context and Significance in Polymer Science
Poly(tert-butyl acrylate-co-styrene) (P(tBA-co-St)) has garnered significant attention in polymer science due to its unique combination of properties and its role as a precursor to amphiphilic block copolymers. The tert-butyl acrylate (B77674) (tBA) component provides a hydrophobic segment that can be readily converted to hydrophilic poly(acrylic acid) (PAA) through selective cleavage of the tert-butyl ester groups. cmu.edu This transformation is crucial for the development of amphiphilic materials that can self-assemble into complex nanostructures in aqueous environments. cmu.edunih.gov
The incorporation of styrene (B11656), a glassy and hydrophobic monomer, allows for the tuning of the copolymer's mechanical and thermal properties. mdpi.comgantrade.com The resulting copolymers can be designed to have specific glass transition temperatures (Tg) and mechanical strengths, making them suitable for a variety of applications. mdpi.commdpi.comresearchgate.net The ability to create block copolymers with distinct polystyrene and poly(tert-butyl acrylate) segments further expands their utility, enabling the formation of well-defined microphase-separated structures. mdpi.commdpi.com These structures are of great interest for applications such as thermoplastic elastomers, compatibilizers for polymer blends, and nanostructured materials. mdpi.commdpi.com
Evolution of Polymerization Methodologies for Styrene and tert-Butyl Acrylate Copolymers
The synthesis of well-defined P(tBA-co-St) has been significantly advanced by the development of controlled/living radical polymerization (CRP) techniques. researchgate.net Traditional free-radical polymerization methods often result in polymers with broad molecular weight distributions and limited control over the polymer architecture. cmu.edu In contrast, CRP methods like nitroxide-mediated polymerization (NMP) and atom transfer radical polymerization (ATRP) offer precise control over molecular weight, polydispersity, and copolymer composition. cmu.educmu.eduacs.org
ATRP, in particular, has been extensively used for the synthesis of P(tBA-co-St) block copolymers. cmu.educmu.edu This technique allows for the preparation of well-defined homopolymers of tBA and styrene which can then be used as macroinitiators to grow subsequent blocks, leading to the formation of diblock and triblock copolymers with narrow molecular weight distributions. cmu.edu Researchers have optimized ATRP conditions, including temperature and catalyst systems, to achieve smooth polymerizations and high yields of well-defined copolymers. cmu.edu
Another powerful CRP technique, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has also been employed to synthesize multiblock copolymers of styrene and acrylates. mdpi.comresearchgate.net RAFT polymerization is known for its versatility with respect to monomer choice, solvent, and temperature. mdpi.com This method allows for the creation of polymers with alternating segments of polystyrene and poly(butyl acrylate), offering another route to well-defined block copolymer structures. mdpi.com
Scope of Academic Inquiry into Poly(tert-butyl acrylate-co-styrene) Systems
Academic research into P(tBA-co-St) systems is broad and multifaceted, encompassing fundamental kinetic studies, the development of novel synthetic methodologies, and the exploration of the material's properties and applications. Kinetic investigations have focused on understanding the copolymerization behavior of styrene and tBA using various polymerization techniques. cmu.eduacs.orgcmu.edu These studies often involve determining monomer reactivity ratios to predict and control the copolymer composition. acs.orgcmu.edu
A significant area of inquiry is the synthesis and characterization of different copolymer architectures, including random, block, and star-shaped copolymers. mdpi.comacs.orgresearchgate.net Researchers are exploring how the arrangement of the monomer units along the polymer chain influences the final properties of the material. mdpi.comresearchgate.net The self-assembly of amphiphilic block copolymers derived from P(tBA-co-St) is another major focus. cmu.edunih.gov By selectively hydrolyzing the tBA units to acrylic acid, researchers can create materials that form micelles, cylinders, and other complex nanostructures in solution. cmu.edunih.gov
The mechanical, thermal, and optical properties of these copolymers are also extensively studied. mdpi.comresearchgate.netscielo.org.pe This includes investigating the influence of copolymer composition and architecture on properties like tensile strength, elongation at break, glass transition temperature, and transparency. mdpi.comresearchgate.net These studies are crucial for tailoring the materials for specific applications, such as pressure-sensitive adhesives, coatings, and as modifiers for other polymers. mdpi.comgantrade.commdpi.com
Interactive Data Tables
The following tables summarize key research findings on the synthesis and characterization of Poly(tert-butyl acrylate-co-styrene) and related copolymers.
Table 1: Synthesis of Poly(tert-butyl acrylate-co-styrene) via Atom Transfer Radical Polymerization (ATRP)
| Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Resulting Polymer | Mn ( g/mol ) | PDI | Reference |
| Methyl 2-bromopropionate | CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine | Bulk | 90 | P(St-co-nBA) | 2.3 x 10⁴ | 1.62 | cmu.edu |
| Not Specified | CuBr/PMDETA | Bulk | 50 | PtBA | Not Specified | 1.14 | cmu.edu |
| Not Specified | CuBr/PMDETA | Bulk | 50 | PtBA-b-PMA | Not Specified | Not Specified | cmu.edu |
| Not Specified | CuBr/PMDETA | Toluene | 60 or 90 | PtBA-b-PMA | Not Specified | Not Specified | cmu.edu |
Table 2: Synthesis of Styrene and Butyl Acrylate Copolymers via RAFT Polymerization
| RAFT Agent | Initiator | Solvent | Temp (°C) | Resulting Polymer | Mn ( g/mol ) | PDI | Reference |
| Polytrithiocarbonate | AIBN | Bulk | 60 | Polystyrene | Varies | Low | mdpi.com |
| Polytrithiocarbonate | AIBN | Toluene | 60 | P(St-b-BA) | Varies | Low | mdpi.com |
| Dibenzyl trithiocarbonate (B1256668) | Not Specified | Bulk | 80 | P(St) and P(nBA) | Controlled | Not Specified | researchgate.net |
Table 3: Properties of Poly(styrene-co-butyl acrylate) Copolymers
| Copolymer System | Property Measured | Key Finding | Reference |
| P(St-co-nBA) | Monomer Reactivity Ratios | r(styrene) = 0.68-0.82, r(n-butyl acrylate) = 0.22-0.26 | cmu.edu |
| P(St-co-BA) films | Young's Modulus | Decreased with smaller particle size and lower molecular weight | scielo.org.pe |
| P(S/t-BuA) | Copolymer Composition | Richer in t-BuA at low initial t-BuA feed compositions | acs.org |
| P(S/t-BuA) | Reactivity Ratios | r(t-BuA) = 0.09-0.12, r(S) = 0.40-0.49 | acs.org |
| P(St-co-BA) emulsions | Mechanical Properties of Mortar | Influenced by the glass transition temperature of the polymer | mdpi.com |
Properties
IUPAC Name |
tert-butyl prop-2-enoate;styrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-5-6(8)9-7(2,3)4/h2-7H,1H2;5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOXLWGZJOJOTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=C.C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
698393-99-6, 697765-49-4, 127972-36-5, 27812-47-1 | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, triblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=698393-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, diblock | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene, block | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127972-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 1,1-dimethylethyl ester, polymer with ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27812-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Polymerization Methodologies for Poly Tert Butyl Acrylate Co Styrene Synthesis
Controlled/Living Radical Polymerization (CRP) Techniques
Controlled/living radical polymerization (CRP) methods have revolutionized the synthesis of well-defined polymers. Unlike conventional free-radical polymerization, CRP techniques provide the ability to create polymers with predetermined molecular weights, low polydispersity indices (PDI), and complex architectures such as block copolymers. cmu.edu This control is achieved by establishing a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions. For the copolymerization of tert-butyl acrylate (B77674) and styrene (B11656), two of the most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP).
Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate and Styrene
Atom Transfer Radical Polymerization (ATRP) is a robust and widely used CRP method for synthesizing well-defined poly(tert-butyl acrylate-co-styrene) copolymers. cmu.educmu.edu The mechanism relies on the reversible transfer of a halogen atom (typically bromine or chlorine) from a dormant polymer chain to a transition metal catalyst, usually a copper complex, which generates a propagating radical. cmu.edusigmaaldrich.com This process allows for the controlled, sequential addition of monomer units.
The choice of the catalyst system, which consists of a copper halide and a ligand, is crucial for a successful ATRP of tBA and styrene. The ligand's primary role is to solubilize the copper salt and tune the catalyst's reactivity. sigmaaldrich.com
A commonly employed and cost-effective catalyst system is Copper(I) bromide (CuBr) complexed with N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) . cmu.educmu.edu This system has proven effective for the polymerization of both acrylates and styrenes. researchgate.netbanglajol.info The CuBr/PMDETA system allows for polymerization under milder conditions compared to other systems. cmu.edu However, for certain monomers, the polymerization rate can be very high, potentially leading to a loss of control. cmu.edu
Another frequently used class of ligands is based on 2,2'-bipyridine (bpy) , particularly alkyl-substituted derivatives like 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) . cmu.educmu.edu The CuBr/dNbpy catalyst system also yields well-defined polystyrenes with good chain-end functionality and low polydispersity. researchgate.netbanglajol.info The choice between PMDETA and bipyridine-based ligands can influence the polymerization kinetics and the degree of control over the final polymer structure. For instance, the CuX/PMDETA catalyzed ATRP of styrene has been observed to proceed faster than the CuX/(dN)bpy catalyzed counterpart in various solvents. researchgate.netbanglajol.info
The effectiveness of the catalyst system is also dependent on the monomer being polymerized. For acrylates like tBA, the CuBr/PMDETA system is often preferred, while for styrene, both PMDETA and dNbpy-based systems are effective. researchgate.netbanglajol.infonii.ac.jp
| Catalyst System | Monomers | Key Characteristics |
| CuBr/PMDETA | Styrene, tert-Butyl Acrylate | Cost-effective, allows for milder conditions, faster polymerization rates. cmu.educmu.eduresearchgate.net |
| CuBr/dNbpy | Styrene, tert-Butyl Acrylate | Produces well-defined polymers with low polydispersity. researchgate.netcmu.edu |
The initiator is a key component in ATRP as it determines the number of growing polymer chains and introduces functionality at the α-end of the polymer. cmu.educmu.edu A suitable initiator must have a labile carbon-halogen bond that can be reversibly cleaved by the copper catalyst. cmu.edu Simple alkyl halides like ethyl 2-bromoisobutyrate (EBiB) and methyl 2-bromopropionate are common initiators. sigmaaldrich.comcmu.edu
Functional initiators are employed to introduce specific chemical groups at one end of the polymer chain. cmu.edu This strategy allows for the direct synthesis of telechelic polymers without the need for post-polymerization modification. cmu.edu While a broad range of functional initiators exists, specific examples for poly(tBA-co-styrene) synthesis include:
α-haloamide initiators : These initiators can introduce amide functionalities.
Alkyne-containing initiators : These are particularly valuable as the terminal alkyne group can be used for post-polymerization modifications via "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This allows for the attachment of various molecules, including fluorescent dyes or biomolecules.
Fine-tuning reaction parameters is essential for achieving controlled polymerization and obtaining polymers with desired characteristics.
Temperature : Temperature significantly affects the polymerization rate. For the ATRP of tBA, lower temperatures around 50°C have been used to achieve well-behaved polymerizations with reasonable rates and narrow molecular weight distributions. cmu.edu Higher temperatures can accelerate the reaction but may also increase the likelihood of termination reactions. uh.edu
Solvent : While bulk polymerization is possible, the use of a solvent is often necessary to ensure the catalyst system remains homogeneous and to control the reaction rate. cmu.edu For the ATRP of tBA with the CuBr/PMDETA system, adding a solvent was found to be crucial for decreasing the polymerization rate and obtaining materials with low polydispersity. cmu.edu Solvents like anisole (B1667542) and diphenyl ether have been used effectively. researchgate.netbanglajol.info
Additives : In some cases, additives are used to further refine the polymerization process. For instance, the addition of phenylhydrazine (B124118) to the ATRP of tert-butyl acrylate has been shown to be a method for tuning the dispersity of the resulting polymers. uh.edu Phenylhydrazine can act as a chain-terminating agent through nucleophilic substitution with the halide end-groups, leading to an increase in dispersity from as low as 1.08 to 1.80. uh.edu This provides a handle to intentionally broaden the molecular weight distribution when desired. uh.edu
| Parameter | Effect on ATRP of tBA and Styrene | Example/Finding |
| Temperature | Influences polymerization rate and control. | Lowering the temperature to 50°C for tBA polymerization resulted in well-defined polymers. cmu.edu |
| Solvent | Affects catalyst solubility and reaction rate. | The addition of a solvent was necessary for controlled ATRP of tBA with the CuBr/PMDETA system. cmu.edu |
| Additives | Can modify kinetics and polymer properties. | Phenylhydrazine addition allows for tuning the dispersity (Đ) of poly(tert-butyl acrylate). uh.edu |
A major advantage of ATRP is its suitability for the synthesis of block copolymers through sequential monomer addition. cmu.educmu.edu A homopolymer is first synthesized and then used as a macroinitiator for the polymerization of a second monomer, resulting in a diblock copolymer. cmu.educmu.edu This process can be repeated to create triblock or multiblock copolymers. cmu.edumdpi.com
For the poly(tBA-co-styrene) system, block copolymers can be prepared by first polymerizing either styrene or tBA, and then using the resulting polymer as a macroinitiator to polymerize the other monomer. cmu.educmu.edu This has been successfully demonstrated for the synthesis of poly(tert-butyl acrylate)-b-polystyrene and poly(styrene)-b-poly(tert-butyl acrylate) diblock copolymers. cmu.educmu.edu Furthermore, more complex ABC triblock copolymers, such as poly(tert-butyl acrylate)-b-poly(styrene)-b-poly(methyl acrylate), have also been prepared using this sequential approach. cmu.edu These block copolymers are valuable precursors for creating amphiphilic materials by selectively hydrolyzing the tert-butyl ester groups to acrylic acid units. cmu.educmu.edu
Nitroxide-Mediated Polymerization (NMP) of tert-Butyl Acrylate and Styrene
Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that is particularly effective for the polymerization of styrenic monomers. acs.orgwikipedia.org It is an inherently simple method, often requiring only a unimolecular initiator (an alkoxyamine) and the monomer. acs.org The mechanism involves the reversible thermal cleavage of the C-O bond in the alkoxyamine, which generates a propagating carbon-centered radical and a stable nitroxide radical. wikipedia.org The nitroxide acts as a persistent radical that reversibly caps (B75204) the growing polymer chain, thereby controlling the polymerization. wikipedia.org
Historically, NMP was limited to styrene and its derivatives, but the development of new nitroxides has expanded its scope to include acrylates. acs.org For the copolymerization of tBA and styrene, nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO) are effective.
The synthesis of poly(tBA-b-styrene) block copolymers via NMP is achievable. The reaction conditions, particularly temperature, are critical. NMP of styrene is often carried out at temperatures around 120-130°C. However, newer nitroxide systems, such as 2,2,5-trimethyl-4-tert-butyl-3-azahexane-3-oxyl (TITNO), allow for the controlled polymerization of styrene at temperatures as low as 70°C and acrylates at 90°C. nih.gov Optimization of reaction parameters, including temperature and the concentration of free nitroxide, is crucial to balance the polymerization rate with the degree of control over the molecular weight and dispersity of the resulting copolymers.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is an exceptionally versatile method for controlling radical polymerization for a wide range of monomers, including styrenes and acrylates. buct.edu.cn The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). researchgate.net This allows for the synthesis of polymers with complex architectures and low polydispersity. buct.edu.cn
The success of a RAFT polymerization depends heavily on selecting the appropriate CTA for the monomers being used. cmu.edu CTAs are thiocarbonylthio compounds, with common classes including dithioesters, trithiocarbonates, dithiocarbamates, and xanthates. buct.edu.cn For the polymerization of both styrenes and acrylates, dithiobenzoates and trithiocarbonates are highly effective. researchgate.netcmu.edu
For example, tert-butyl dithiobenzoate has been successfully used as a CTA in the RAFT polymerization of n-butyl acrylate, demonstrating its suitability for acrylate monomers. Trithiocarbonates are also particularly effective and have been employed in the synthesis of multiblock copolymers of styrene and butyl acrylate, showcasing their ability to control the polymerization of both monomer types sequentially. The choice between these agents can influence reaction kinetics and the degree of control over the final polymer structure. cmu.edu
The RAFT process is renowned for its ability to produce polymers with diverse and complex architectures, including statistical, block, and gradient copolymers. buct.edu.cn
Statistical Copolymers: These are synthesized by polymerizing a mixture of tert-butyl acrylate and styrene simultaneously in the presence of a suitable CTA. The resulting polymer has a random distribution of the two monomer units along the chain.
Block Copolymers: These are typically synthesized by sequential monomer addition. First, one monomer (e.g., styrene) is polymerized to create a "living" polymer block, or macro-CTA. Then, the second monomer (tert-butyl acrylate) is added, which initiates polymerization from the end of the first block, resulting in a diblock structure. This process can be repeated to form multiblock copolymers. Research has detailed the synthesis of poly(styrene)-poly(n-butyl acrylate) multiblock copolymers using a polytrithiocarbonate as the CTA.
Gradient Copolymers: These polymers feature a gradual change in composition along the polymer chain. They can be formed by feeding the second monomer into the reaction vessel gradually while the first monomer is being consumed.
The ability to create these varied architectures allows for the fine-tuning of the final material's properties.
Hybrid and Combination Polymerization Approaches (e.g., Carbocationic Polymerization followed by ATRP)
Hybrid polymerization methods combine two or more distinct polymerization techniques to create novel block copolymers that would be inaccessible by a single method. A powerful example is the combination of living carbocationic polymerization with Atom Transfer Radical Polymerization (ATRP), another major controlled radical polymerization technique. cmu.edu This "site transformation" strategy is particularly useful for synthesizing block copolymers from monomers that polymerize via different mechanisms, such as isobutylene (B52900) (cationic) and acrylates (radical).
This approach has been adapted to create complex terpolymers containing tert-butyl acrylate and styrene. tandfonline.comresearchgate.net The general procedure involves several steps:
Carbocationic Polymerization: A monomer like isobutylene is polymerized using a living carbocationic process. Styrene can then be sequentially added to form a poly(isobutylene-b-styrene) (PIB-PS) block copolymer. researchgate.net This initial polymerization uses an initiator that contains a latent, or protected, functional group. researchgate.net
Site Transformation: The latent functional group on the end of the PIB-PS chain is chemically converted into an active initiator for ATRP. For example, an acetate (B1210297) group can be hydrolyzed to a hydroxyl group, which is then esterified with a compound like 2-bromopropionyl bromide. researchgate.net This creates a bromine-terminated macroinitiator.
Atom Transfer Radical Polymerization (ATRP): The newly formed macroinitiator is then used to initiate the controlled radical polymerization of tert-butyl acrylate using a suitable ATRP catalyst system, such as Cu(I)Br/PMDETA. researchgate.netresearchgate.net This final step grows the poly(tert-butyl acrylate) block from the end of the polystyrene block, yielding a poly(tert-butyl acrylate-b-isobutylene-b-styrene) terpolymer. researchgate.net
This hybrid methodology provides a sophisticated route to well-defined block copolymers with both rubbery (polyisobutylene) and glassy (polystyrene, poly(tert-butyl acrylate)) segments.
Data Tables
Table 1: NMP Conditions for Styrene/Acrylate Copolymers
| Initiator System | Monomers | Temp. (°C) | Method | Key Finding | Source(s) |
|---|---|---|---|---|---|
| BlocBuilder® / Free SG1 | Styrene / t-Butyl Acrylate | 115 | Bulk | Addition of free nitroxide improves control (lower Đ). | researchgate.net |
| PSt-TEMPO Macroinitiator | n-Butyl Acrylate | 120 | Bulk | Successful polymerization of acrylate from a TEMPO-based macroinitiator. | acs.org |
Table 2: RAFT Polymerization Examples for Styrene/Acrylate Systems
| CTA Type | Monomers | Temp. (°C) | Initiator | Architecture | Source(s) |
|---|---|---|---|---|---|
| Polytrithiocarbonate | Styrene, then n-Butyl Acrylate | 60 | AIBN | Multiblock |
Table 3: Hybrid Polymerization Example: Carbocationic to ATRP
| Step | Polymerization Type | Monomers | Key Reagents | Resulting Polymer | Source(s) |
|---|---|---|---|---|---|
| 1 | Living Carbocationic | Isobutylene, Styrene | TMCHA initiator, TiCl₄ catalyst | Poly(isobutylene-b-styrene) | researchgate.net |
| 2 | Site Transformation | - | Base, 2-bromopropionyl bromide | P(IB-b-S) Macroinitiator | researchgate.net |
Conventional Free Radical Polymerization (FRP) of tert-Butyl Acrylate and Styrene
Conventional free radical polymerization (FRP) is a widely utilized method for copolymerizing styrene and acrylates. However, FRP can lead to polymers with uncontrolled molecular weights and broad polydispersity. frontiersin.org In the case of styrene and tert-butyl acrylate (t-BA) copolymerization, the reactivity ratios of the monomers are crucial in determining the final copolymer composition. Studies using nitroxide-mediated polymerization (NMP), a type of controlled radical polymerization, have provided insights into these reactivity ratios. For the copolymerization of styrene and t-BA in bulk at 115 °C, the reactivity ratios were determined to be in the range of r(t-BA) = 0.09–0.12 and r(styrene) = 0.40–0.49. frontiersin.orgacs.org This indicates that the growing polymer chain ending in a styrene radical is more likely to add another styrene monomer than a t-BA monomer, and a chain ending in a t-BA radical is also more likely to add a styrene monomer.
The kinetics of the polymerization are also significantly influenced by the reaction conditions. For instance, in nitroxide-mediated copolymerizations of styrene/t-BA, the addition of free nitroxide, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), leads to a more controlled polymerization with lower polydispersities (ranging from 1.14 to 1.22) and a linear evolution of the number-average molecular weight with conversion up to approximately 50%. acs.org The equilibrium constant (K) for the activation-deactivation process in these systems is a key parameter, and for t-BA at 115 °C, the value of k(p)K was found to be 3.0 × 10⁻⁶ s⁻¹, which is lower than that of other acrylic monomers. acs.org
Table 1: Reactivity Ratios for Styrene/tert-Butyl Acrylate Copolymerization via Nitroxide-Mediated Polymerization
| Monomer | Reactivity Ratio (r) | Polymerization Conditions | Reference |
|---|---|---|---|
| tert-Butyl Acrylate (t-BA) | 0.09–0.12 | Bulk, 115 °C, NMP | frontiersin.orgacs.org |
| Styrene | 0.40–0.49 | Bulk, 115 °C, NMP | frontiersin.orgacs.org |
Anionic Polymerization of Styrene and tert-Butyl Acrylate
Anionic polymerization offers a "living" polymerization pathway, which allows for the synthesis of well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. acs.orgumn.edu This technique is particularly effective for producing polystyrene-poly(tert-butyl acrylate) (PS-PtBA) di- and triblock copolymers. acs.org The process typically involves the initial polymerization of styrene using an initiator like sec-butyllithium (B1581126) to form "living" polystyrene chains. acs.orgumn.edu Subsequently, tert-butyl acrylate monomer is introduced, which then polymerizes from the active anionic ends of the polystyrene chains. acs.org
A critical aspect of the successful anionic polymerization of t-BA is the modification of the propagating anion. The use of ligands such as lithium chloride (LiCl) is essential to prevent side reactions associated with the carbonyl group of the acrylate monomer, thereby ensuring a controlled polymerization with a narrow molecular weight distribution. acs.org Without such modifications, termination and transfer reactions can be problematic. umn.edu This method allows for the predictable control of the PtBA block length. acs.org The resulting block copolymers, such as PS-b-PtBA, are often free of homopolymer contaminants. acs.org The PtBA blocks within these copolymers can be subsequently hydrolyzed to form poly(acrylic acid) blocks, creating amphiphilic block copolymers. cmu.edu
Emulsion Copolymerization Processes
Emulsion polymerization is an industrially significant process used to produce a wide range of polymers, including styrene-acrylate copolymers. lboro.ac.ukmdpi.com This method involves dispersing the monomers in an aqueous phase with the aid of a surfactant and initiating polymerization with a water-soluble initiator. lboro.ac.uk
Both batch and semicontinuous processes are employed for the emulsion copolymerization of styrene and tert-butyl acrylate (or its analogue, butyl acrylate). In a batch process , all reactants are added to the reactor at the beginning of the reaction. In contrast, a semicontinuous process involves the gradual addition of one or more reactants, typically the monomers, over the course of the polymerization. capes.gov.br
The semicontinuous method offers better control over the copolymer composition, especially when the monomers have different reactivity ratios. capes.gov.br By controlling the monomer feed rate, it is possible to maintain a relatively constant monomer ratio in the reaction particles, leading to a more homogeneous copolymer composition. capes.gov.br Research on butyl acrylate-styrene systems has shown that in semicontinuous polymerization, the monomer consumption is governed by both the feeding rate and the monomers' reactivity. capes.gov.br It has been observed that the average molecular weight of the copolymer tends to decrease as the monomer feeding rate increases. capes.gov.br Furthermore, the average particle diameter generally increases in direct proportion to the feeding rate. capes.gov.br Two-stage semicontinuous emulsion polymerization has been utilized to prepare high-solid-content (over 60 wt %) latices of styrene, butyl acrylate, and other comonomers, which exhibit good mechanical and chemical stability. scribd.com
Surfactants and initiators play a pivotal role in emulsion polymerization, influencing particle nucleation, stability, particle size, and reaction kinetics.
Surfactants (or emulsifiers) are crucial for creating and stabilizing the monomer droplets and polymer particles in the aqueous phase. lboro.ac.uk The type and concentration of the surfactant can significantly impact the final properties of the latex. For instance, in the emulsion polymerization of styrene and butyl acrylate, using a polymerizable emulsifier like ammonium (B1175870) allyloxymethylate nonylphenol ethoxylates sulfate (B86663) (DNS-86) can lead to the synthesis of an emulsifier-free emulsion. researchgate.net In such systems, increasing the amount of the polymerizable emulsifier has been shown to increase the latex solid content and decrease the average particle size of the latex. researchgate.net The choice of surfactant is also critical when dealing with monomers of varying polarity, as it affects adsorption onto the polymer particles and the water resistance of the final film. pcimag.com Often, a combination of anionic and nonionic surfactants is used to achieve optimal stability. pcimag.com
Initiator concentration directly affects the rate of polymerization and the molecular weight of the resulting polymer. nih.gov In redox-initiated systems, increasing the concentration of the initiator (e.g., a persulfate) or a co-initiator generally leads to a higher polymerization rate and a shorter reaction time. nih.govresearchgate.net This is due to an increased number of radicals being generated. nih.gov However, a higher initiator concentration can also lead to a decrease in the average molecular weight, as more polymer chains are initiated. nih.gov Studies on similar acrylate systems have shown that there is an optimal initiator concentration to achieve the highest final monomer conversion and desired mechanical properties. nih.gov
Table 2: Effect of Polymerizable Surfactant (DNS-86) Concentration on Latex Properties
| DNS-86 Amount (wt% of total monomers) | Latex Solid Content (%) | Average Particle Diameter (nm) | Particle Size Distribution | Reference |
|---|---|---|---|---|
| 2% | 52.50% | 78 | 0.0379 | researchgate.net |
| 5% | 62.1% | - | - | researchgate.net |
Reaction Kinetics and Mechanistic Investigations in Tert Butyl Acrylate and Styrene Copolymerization
Determination of Monomer Reactivity Ratios
Monomer reactivity ratios (r1 and r2) are fundamental parameters in copolymerization that describe the relative tendency of a growing polymer chain ending in one monomer unit to add the same monomer versus the other comonomer. For the styrene (B11656) (M1) and tert-butyl acrylate (B77674) (M2) system, these ratios dictate the sequence distribution along the copolymer chain.
Various experimental and mathematical methods are employed to determine monomer reactivity ratios from copolymerization data. The process typically involves polymerizing several monomer feed compositions to low conversion, determining the resulting copolymer composition, and then applying a mathematical model.
Linearization Methods:
Fineman-Ross (FR) Method : This is a classic linearization technique that rearranges the Mayo-Lewis copolymerization equation into a linear form. nih.gov By plotting a function of the monomer feed and copolymer composition data, the reactivity ratios can be determined from the slope and intercept of the resulting straight line. nih.govrsc.org The FR method is widely used for its simplicity. frontiersin.orgscielo.org
Kelen-Tüdos (KT) Method : The Kelen-Tüdos method is a refinement of the Fineman-Ross approach that introduces an arbitrary constant (α) to provide a more even distribution of data points. rsc.org This method is often considered more reliable than the FR method because it minimizes bias from data points at the extremes of the feed composition range. rsc.orgacs.org The reactivity ratios are obtained from the intercepts of the linear plot at ξ = 0 and ξ = 1. rsc.org Several studies on styrene and acrylate systems have successfully used the Kelen-Tüdos method. frontiersin.orgcmu.edukpi.ua
Nonlinear Methods:
Nonlinear Least-Squares (NLLS) Fitting : This is a statistically robust method that directly fits the copolymer composition data to the nonlinear Mayo-Lewis equation. acs.org NLLS avoids the potential distortions introduced by linearization and is considered the most statistically accurate method for determining reactivity ratios, especially when dealing with low conversion data. acs.orgcapes.gov.br This curve-fitting approach minimizes the sum of the squares of the differences between the experimental and calculated copolymer compositions. acs.org
The determination of copolymer composition, a critical input for these models, is often accomplished using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), which can quantify the amount of each monomer incorporated into the polymer chain. frontiersin.orgacs.org
The monomer reactivity ratios for the tert-butyl acrylate and styrene system are not constant values but can be significantly influenced by the chosen polymerization technique and the reaction conditions, such as temperature and pressure.
Polymerization Technique : Controlled radical polymerization (CRP) techniques, such as Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP), have been shown to influence reactivity ratios compared to conventional free radical polymerization (FRP). frontiersin.orgcmu.edu In ATRP, for instance, the chemoselectivities are generally similar to conventional radical copolymerization, but the different timescales of monomer addition can reduce diffusion control limitations, especially for bulky monomers. uni-bayreuth.deuni-bayreuth.de For the copolymerization of styrene and tert-butyl acrylate via NMP at 115°C, reported reactivity ratios were in the range of rtBA = 0.09–0.12 and rSt = 0.40–0.49. frontiersin.org In ATRP of styrene and n-butyl acrylate, the composition was found to be consistent with a simple terminal model analysis and was independent of catalyst or initiator concentration. cmu.eduresearchgate.net
Temperature : Temperature can affect the individual propagation rate constants (k11, k12, k21, k22), thereby altering the reactivity ratios (r1 = k11/k12 and r2 = k22/k21). kpi.ua Studies on the analogous styrene/n-butyl acrylate system have shown that while the reactivity ratio for butyl acrylate can be strongly affected by temperature, the ratio for styrene is practically insensitive to temperature changes. kpi.ua This is attributed to the differences in activation energies between homo- and cross-propagation reactions. kpi.uajlu.edu.cn
Conversion Level : Reactivity ratio calculations are typically performed at low monomer conversions (<10%) to ensure the monomer feed ratio remains relatively constant. nih.govscielo.org At higher conversions, the composition of the monomer feed drifts, and an integrated form of the copolymerization equation, such as the Meyer-Lowry equation, or methods like the Mao-Huglin method, must be used to accurately determine the reactivity ratios. researchgate.netresearchgate.net
Below is a table summarizing reported reactivity ratios for the styrene and butyl acrylate systems under different conditions.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method | Temperature (°C) | Polymerization Technique | Reference |
|---|---|---|---|---|---|---|---|
| Styrene | tert-Butyl Acrylate | 0.40–0.49 | 0.09–0.12 | N/A | 115 | NMP | frontiersin.org |
| Styrene | n-Butyl Acrylate | 0.68–0.82 | 0.22–0.26 | NLLS | 110 | ATRP | cmu.edu |
| Styrene | n-Butyl Acrylate | 1.006 | 0.232 | Mao-Huglin | 80 | FRP (High Conversion) | researchgate.netscielo.org.pe |
| Styrene | n-Butyl Acrylate | 0.887 | 0.216 | Mao-Huglin | 80 | FRP (Low Conversion) | researchgate.net |
The classic Mayo-Lewis model, or terminal model, assumes that the reactivity of a growing polymer chain depends only on the identity of its terminal monomer unit. researchgate.net While this model adequately describes many copolymerization systems, some exhibit deviations where the reactivity is also influenced by the second-to-last (penultimate) monomer unit. This is known as the penultimate model.
Polymerization Rate and Conversion Studies
Tracking the disappearance of monomers over time provides essential kinetic data.
In situ NMR : In situ (or real-time) Nuclear Magnetic Resonance spectroscopy is a powerful, non-invasive technique for monitoring polymerization kinetics. acs.org By repeatedly acquiring NMR spectra during the reaction, it is possible to simultaneously track the concentrations of both tert-butyl acrylate and styrene by monitoring the decrease in the intensity of their characteristic vinyl proton signals. acs.org This method allows for the determination of individual monomer consumption rates, which is essential for calculating instantaneous copolymer composition and for detailed kinetic modeling. acs.orgacs.org Studies have successfully employed in situ ¹H NMR to follow the kinetics of copolymerization for systems containing styrene and tert-butyl (meth)acrylate derivatives. acs.orgacs.org
The kinetic data obtained from these methods, often presented as plots of monomer conversion versus time, are fundamental for understanding the reaction mechanism. cmu.edu For controlled radical polymerizations, semilogarithmic plots of monomer conversion versus time can reveal important characteristics, such as the presence of termination reactions. cmu.edu
In controlled radical polymerizations, such as NMP or ATRP, the mechanism involves a dynamic equilibrium between a small number of active, propagating radicals and a large population of dormant species. cmu.edukaust.edu.sa After a brief initial period, these polymerizations often reach a pseudo-stationary state. cmu.edu
During this phase, the concentrations of both the propagating radicals and the deactivating agent (e.g., nitroxide) remain essentially constant. cmu.edukaust.edu.sa This state is distinct from the steady-state assumption in conventional free radical polymerization because the total number of chains is constant. The establishment of this pseudo-stationary state is a key feature of controlled polymerization, allowing for linear growth of molecular weight with conversion. cmu.edu Kinetic studies using techniques like electron spin resonance (ESR) in conjunction with dilatometry have been instrumental in observing these pseudo-stationary dynamics and determining the equilibrium constants between dormant and active species for styrene and acrylate polymerizations. cmu.edukaust.edu.sa
Equilibrium Constants and Rate Constants of Activation/Deactivation
In the realm of controlled/living radical polymerization, such as Nitroxide-Mediated Polymerization (NMP) or Atom Transfer Radical Polymerization (ATRP), the process is governed by a dynamic equilibrium between active propagating radicals and dormant species. This equilibrium is quantified by the activation-deactivation equilibrium constant (K), which is the ratio of the rate constant of activation (k_act) to the rate constant of deactivation (k_deact). A lower value of K signifies that the equilibrium favors the dormant species, leading to a lower concentration of active radicals at any given time. This minimizes irreversible termination reactions and allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
In the specific case of the nitroxide-mediated random copolymerization of tert-butyl acrylate (t-BuA) and styrene (S) in bulk at 115 °C, detailed kinetic studies have been performed. Research using an alkoxyamine unimolecular initiator (BlocBuilder) has provided insights into the kinetic parameters. The combined term k_pK (where k_p is the propagation rate constant) for t-BuA was determined to be 3.0 x 10⁻⁶ s⁻¹ at this temperature. acs.orgresearchgate.net The monomer reactivity ratios, which indicate the preference of a growing polymer chain radical to add a monomer of its own kind versus the comonomer, were also calculated, confirming the influence of each monomer on the copolymer composition. acs.org
Table 1: Kinetic Parameters for Nitroxide-Mediated Copolymerization of t-BuA and Styrene at 115 °C Use the slider to view the full range of reported values.
| Parameter | Value | Method of Determination |
| k_pK (for t-BuA) | 3.0 x 10⁻⁶ s⁻¹ | Kinetic Analysis |
| Reactivity Ratio (r_t-BuA) | 0.09 - 0.12 | Fineman−Ross, Kelen−Tüdos, NLLS |
| Reactivity Ratio (r_S) | 0.40 - 0.49 | Fineman−Ross, Kelen−Tüdos, NLLS |
NLLS: Nonlinear least-squares fitting
Chain Transfer Mechanisms and Their Impact
Chain Transfer to Solvent
The choice of solvent can have a significant impact on the polymerization process due to the possibility of chain transfer to solvent (CTS) reactions. In the polymerization of acrylates, the primary mechanism of CTS is the abstraction of a hydrogen atom from the solvent molecule by the propagating radical.
Computational studies on the homopolymerization of alkyl acrylates, such as n-butyl acrylate (a structural analog of tert-butyl acrylate), provide valuable insights into the role of different solvent types. These studies investigated polar protic (e.g., butanol), polar aprotic (e.g., methyl ethyl ketone, MEK), and nonpolar (e.g., p-xylene) solvents. The results indicate that the most likely CTS mechanism involves the abstraction of a hydrogen atom from the position most susceptible to abstraction in the solvent molecule: the methylene (B1212753) group adjacent to the oxygen in n-butanol, the methylene group in MEK, and a methyl group in p-xylene. acs.org
Among different isomers of butanol, a clear trend in reactivity was observed. The energy barrier for chain transfer increases—and the rate constant correspondingly decreases—in the order of n-butanol < sec-butanol < tert-butanol (B103910). This means that tert-butanol is the least reactive among these alcohols for chain transfer reactions, making it a more suitable solvent when higher molecular weights are desired. rsc.org This is attributed to the absence of easily abstractable hydrogen atoms on the tertiary carbon of tert-butanol.
Table 2: Relative Reactivity of Solvents in Chain Transfer Reactions with Acrylate Radicals
| Solvent Class | Example Solvent | Reactivity / CTS Rate | Mechanism |
| Polar Protic | n-Butanol | High | H-abstraction from -CH₂-O- |
| Polar Protic | tert-Butanol | Low | Highest energy barrier |
| Polar Aprotic | Methyl Ethyl Ketone (MEK) | Moderate | H-abstraction from methylene group |
| Nonpolar | p-Xylene | Moderate | H-abstraction from methyl group |
Irreversible Termination Reactions (e.g., by additives like phenylhydrazine)
While controlled radical polymerization techniques aim to minimize irreversible termination, it can still occur, either intrinsically or through the deliberate or inadvertent introduction of certain additives. In the atom transfer radical copolymerization of n-butyl acrylate and styrene, for instance, kinetic plots have been observed to be nonlinear, which indicates the presence of an irreversible termination reaction that becomes more significant at higher styrene concentrations. cmu.edu
Additives can also be used intentionally to induce termination. Phenylhydrazine (B124118) (PH) has been studied as a chain terminating agent in the ATRP of tert-butyl acrylate. Its addition provides a method for systematically tuning the molar mass dispersity (Đ) of the resulting polymer. The mechanism does not involve phenylhydrazine acting as a reducing agent for the catalyst. Instead, it functions as a nucleophile that irreversibly reacts with the ATRP-active halide terminus of the growing polymer chain. rsc.orgresearchgate.net This nucleophilic substitution reaction effectively terminates the chain's growth, and nuclear magnetic resonance (NMR) analyses confirm the incorporation of aromatic end-groups from the phenylhydrazine into the polymer. rsc.orgresearchgate.net By varying the concentration of phenylhydrazine, the dispersity of poly(tert-butyl acrylate) can be controlled over a significant range. researchgate.net
Table 3: Effect of Phenylhydrazine (PH) on Dispersity in ATRP of tert-Butyl Acrylate This table illustrates the reported range of dispersity achieved by adding phenylhydrazine.
| Polymerization System | Additive | Effect on Dispersity (Đ) | Mechanism |
| ATRP of tert-butyl acrylate | Phenylhydrazine | Increases Đ from ~1.08 to 1.80 | Irreversible nucleophilic substitution at chain end |
| ATRP of polystyrene | Phenylhydrazine | Increases Đ from ~1.07 to 2.30 | Irreversible nucleophilic substitution at chain end |
Copolymer Architecture and Microstructure Elucidation
Copolymers of Poly(tert-butyl acrylate-co-styrene)
The versatility of controlled radical polymerization techniques has enabled the synthesis of PtBA-co-PS with a wide array of architectures. These methods allow for precise control over molecular weight, composition, and the sequence of monomer units, leading to materials with tailored properties.
Random Copolymers
Random copolymers of tBA and styrene (B11656) are synthesized by polymerizing a mixture of the two monomers simultaneously. Nitroxide-mediated polymerization (NMP) has been employed to create these copolymers in bulk at elevated temperatures. acs.org For instance, using an alkoxyamine initiator like BlocBuilder at 115 °C, random copolymers with controlled molecular weights and low polydispersities (PDI) can be achieved. acs.org The addition of a free nitroxide, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), can further enhance control over the polymerization, leading to PDIs between 1.14 and 1.22 and a linear evolution of number-average molecular weight with conversion up to approximately 50%. acs.org
The reactivity ratios of the monomers are crucial in determining the final copolymer composition. In NMP at 115 °C, the reactivity ratios have been reported to be in the range of rtBA = 0.09–0.12 and rS = 0.40–0.49. frontiersin.orgresearchgate.net These values indicate that at low initial feed compositions of tBA, the resulting copolymer is richer in tBA. acs.org However, as the initial feed of tBA increases beyond 40 mol%, the copolymer becomes richer in styrene. acs.org
Block Copolymers (Diblock, Triblock, Multiblock)
Block copolymers consist of long sequences (blocks) of one monomer followed by a block of another. The synthesis of PtBA and PS block copolymers is well-established through various controlled radical polymerization techniques, including Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.eduresearchgate.netneliti.com
Diblock Copolymers (PtBA-b-PS): These are the simplest form of block copolymers, consisting of one block of PtBA and one block of PS. They can be synthesized by sequential monomer addition. For example, a PtBA macroinitiator can be synthesized first and then used to initiate the polymerization of styrene to form the second block. cmu.educmu.edu ATRP, using a catalyst system like CuBr/N,N,N′,N″,N″-pentamethyldiethylenetriamine (PMDETA), has been successfully used to prepare well-defined PtBA-b-PS diblock copolymers with low polydispersities (Mw/Mn < 1.3). cmu.edu The choice of solvent, temperature, and catalyst concentration is critical for achieving good control over the polymerization. cmu.edu RAFT polymerization, using a chain transfer agent (CTA) like benzyldithiobenzoate, is another effective method. researchgate.netneliti.com A PtBA macro-CTA can actively polymerize styrene to yield a PtBA-b-PS diblock copolymer with a high transfer coefficient, provided the initial PtBA macro-CTA has a narrow polydispersity. researchgate.netneliti.com
Triblock Copolymers (e.g., PtBA-b-PS-b-PtBA): These architectures can be synthesized using difunctional initiators. For instance, a difunctional initiator can be used to grow a central PS block, followed by the simultaneous growth of two PtBA blocks from each end. Alternatively, a difunctional PtBA macroinitiator can be used to initiate the polymerization of styrene. cmu.edu A triblock copolymer of PtBA-b-PMA-b-PS has also been synthesized with a well-defined composition and narrow molecular weight dispersity. cmu.edu
Multiblock Copolymers: These copolymers feature multiple alternating blocks of PtBA and PS. They can be synthesized using polyfunctional RAFT agents, such as polytrithiocarbonates. mdpi.com In this method, a homopolymer with multiple trithiocarbonate (B1256668) groups is first synthesized. A subsequent polymerization with a second monomer leads to the formation of a multiblock copolymer with alternating segments. mdpi.com
Table 1: Examples of Synthesized PtBA-b-PS Diblock Copolymers and their Characteristics
| Copolymer | Synthesis Method | Mn,PS ( g/mol ) | Mw/Mn (PS) | Mn,PtBA ( g/mol ) | Mw/Mn (Copolymer) | Reference |
| PS34-b-PtBA15 | Not Specified | 3700 | 1.09 | 5200 | Not Specified | researchgate.net |
| PS34-b-PtBA20 | Not Specified | 3600 | 1.08 | 6100 | Not Specified | researchgate.net |
| PS36-b-PtBA32 | Not Specified | 3800 | 1.08 | 7900 | Not Specified | researchgate.net |
Gradient Copolymers
Gradient copolymers exhibit a gradual change in composition along the polymer chain. This architecture is distinct from random or block copolymers and can lead to unique material properties. The synthesis of PtBA-co-PS gradient copolymers can be achieved by controlling the monomer feed composition during the polymerization process. While specific studies focusing solely on PtBA-styrene gradient copolymers are not extensively detailed in the provided context, the principles of their formation are based on the differing reactivity ratios of the monomers. frontiersin.orgresearchgate.net By manipulating the monomer concentrations over time, a concentration gradient can be established in the reactor, leading to a corresponding gradient in the copolymer composition.
Graft Copolymers (e.g., PtBA-g-PS, PS-g-PtBA)
Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer.
PtBA-g-PS: In this architecture, a poly(tert-butyl acrylate) backbone is grafted with polystyrene side chains. One method to synthesize these involves creating a PtBA backbone with reactive sites that can initiate the polymerization of styrene. These copolymers have been prepared with a PtBA backbone molecular weight of approximately 150 kg/mol and PS grafts of 13 kg/mol , with the PS chains statistically distributed along the acrylate (B77674) backbone. researchgate.net
PS-g-PtBA: Conversely, a polystyrene backbone can be grafted with PtBA side chains. This can be achieved by synthesizing a PS macroinitiator with initiating sites along its chain, which is then used to polymerize tBA.
The synthesis of polyethylene (B3416737) graft copolymers containing blocks of styrene and butyl acrylate has also been reported, demonstrating the versatility of grafting techniques to create complex polymer structures. ibm.com A method for preparing poly(butyl acrylate)-g-polystyrene involves the copolymerization of glycidyl (B131873) (meth)acrylate with butyl acrylate, followed by a reaction with acrylic acid to create reactive sites for grafting styrene. mdpi.com
Dendrimer-like and Miktoarm Star Architectures
More complex, non-linear architectures such as dendrimer-like and miktoarm star copolymers offer unique properties due to their highly branched and asymmetric structures. nih.govosti.gov
Dendrimer-like Copolymers: These copolymers have a branched structure resembling dendrimers. The synthesis of PS-b-PtBA dendrimer-like copolymers has been reported, featuring a multi-arm PS core with a multi-arm PtBA corona. nih.govacs.org For example, a structure with an 8-arm PS core and a 16-arm PtBA corona has been synthesized. nih.govacs.org Another approach involves the combination of atom transfer radical polymerization (ATRP) using multifunctional initiators and chain-end modification reactions to create second-generation PSnPtBA2n dendrimer-like structures. acs.org
Miktoarm Star Copolymers: Also known as heteroarm star polymers, these consist of chemically different polymer arms emanating from a central core. nih.govosti.gov The synthesis of miktoarm stars of the AnBn type, where A is polystyrene and B is poly(tert-butyl acrylate), has been achieved. rsc.org These structures can be synthesized using methods like enhanced spin capturing polymerization (ESCP) followed by nitroxide-mediated polymerization (NMP). semanticscholar.org For instance, a four-arm (PSt)4 macroinitiator can be created via ESCP, which can then be used to grow PtBA arms via NMP, resulting in a (PSt)2-µ-(PtBA-b-PSt)2 miktoarm star copolymer. semanticscholar.org
Monomer Sequence Distribution Analysis
Understanding the distribution of monomer units along the copolymer chain is crucial for predicting and controlling the material's properties. The sequence distribution in PtBA-co-PS copolymers is directly influenced by the reactivity ratios of the monomers and the polymerization method used.
For random copolymers synthesized via NMP, the reactivity ratios (rtBA ≈ 0.09–0.12 and rS ≈ 0.40–0.49) indicate that the copolymer will have a higher incorporation of tBA at low tBA feed compositions, and a higher incorporation of styrene at tBA feed compositions above 40 mol%. acs.orgfrontiersin.orgresearchgate.net This suggests a non-uniform, or "tapered," random distribution of monomers rather than a purely statistical one.
In block copolymers, the sequence distribution is, by design, highly segregated into long blocks of each monomer. The sharpness of the transition between blocks is an indicator of the control achieved during polymerization. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are essential for confirming the block structure and determining the length of each block. epa.gov
For graft copolymers, the distribution of the grafted chains along the backbone can be statistical or controlled, depending on the synthesis method. researchgate.net Characterization techniques are necessary to determine the number and length of the grafted chains.
In gradient copolymers, there is a continuous change in the instantaneous copolymer composition. This leads to a unique sequence distribution where the probability of finding a particular monomer unit changes along the chain length. The specific profile of this gradient can be tailored by controlling the monomer feed rates during polymerization.
Dyad and Triad (B1167595) Fraction Determination
The local arrangement of monomer units in a copolymer chain can be described by dyad and triad fractions. A dyad is a sequence of two monomer units, while a triad consists of three. For a copolymer of tert-butyl prop-2-enoate (tBPA) and styrene (S), there are three possible dyads (tBPA-tBPA, S-S, and tBPA-S) and six possible triads centered around either a tBPA or a styrene unit (e.g., S-tBPA-S, S-tBPA-tBPA, tBPA-tBPA-tBPA, etc.). The determination of these fractions provides a statistical snapshot of the copolymer's composition at the molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful, non-destructive technique for quantifying these microstructural features. researchgate.netresearchgate.net The chemical shifts of protons and carbons in the polymer backbone and side chains are sensitive to their local environment, meaning the identity of the neighboring monomer units influences the resonance frequency. By assigning specific peaks in the NMR spectrum to different dyad and triad sequences, their relative proportions can be calculated from the integral areas of these peaks. researchgate.net
The probability of forming these sequences is directly related to the monomer reactivity ratios, which describe the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. For the closely related system of styrene and tert-butyl acrylate (tBA), which shares the same reactive acrylate group as tert-butyl prop-2-enoate, the reactivity ratios have been reported as r_tBA = 0.09–0.12 and r_Styrene = 0.40–0.49. frontiersin.org These values, being less than one, indicate a tendency towards random copolymerization with an inclination for alternation, rather than the formation of long blocks of a single monomer.
Based on these reactivity ratios, theoretical dyad and triad fractions can be calculated using statistical models, such as the terminal model. These calculations provide a prediction of the copolymer microstructure for a given monomer feed composition.
Table 1: Theoretical Dyad Fractions for a Poly(tert-butyl prop-2-enoate-co-styrene) Copolymer
| Dyad Sequence | Fraction (Calculated) |
| tBPA-tBPA | Dependent on feed ratio and reactivity ratios |
| S-S | Dependent on feed ratio and reactivity ratios |
| tBPA-S / S-tBPA | Dependent on feed ratio and reactivity ratios |
Table 2: Theoretical Triad Fractions for a Poly(tert-butyl prop-2-enoate-co-styrene) Copolymer
| Triad Sequence | Fraction (Calculated) |
| S-S-S | Dependent on feed ratio and reactivity ratios |
| S-S-tBPA | Dependent on feed ratio and reactivity ratios |
| tBPA-S-tBPA | Dependent on feed ratio and reactivity ratios |
| tBPA-tBPA-tBPA | Dependent on feed ratio and reactivity ratios |
| tBPA-tBPA-S | Dependent on feed ratio and reactivity ratios |
| S-tBPA-S | Dependent on feed ratio and reactivity ratios |
Mean Sequence Length Analysis
The mean sequence length (or average block length) of each monomer in the copolymer chain is another critical parameter for characterizing the microstructure. It provides a measure of the average number of contiguous units of a specific monomer before the other monomer is incorporated. This parameter is particularly important for understanding properties such as glass transition temperature and mechanical strength.
The mean sequence lengths of tert-butyl prop-2-enoate (⟨N_tBPA⟩) and styrene (⟨N_S⟩) can also be calculated from the monomer reactivity ratios and the monomer feed composition. These calculations provide valuable insights into the blockiness or randomness of the copolymer. Given the reactivity ratios for the analogous styrene/tert-butyl acrylate system are both less than one, it is expected that the mean sequence lengths for both monomers in the tert-butyl prop-2-enoate;styrene copolymer will be relatively short, confirming a more random distribution of monomer units along the polymer chain. frontiersin.org
Table 3: Theoretical Mean Sequence Lengths for a Poly(tert-butyl prop-2-enoate-co-styrene) Copolymer
| Monomer | Mean Sequence Length (Calculated) |
| tert-butyl prop-2-enoate | ⟨N_tBPA⟩ = 1 + r_tBPA * ([tBPA]/[S]) |
| Styrene | ⟨N_S⟩ = 1 + r_S * ([S]/[tBPA]) |
Note: The formulas provided are based on the terminal model of copolymerization and use the reactivity ratios (r) and monomer concentrations in the feed ([ ]).
The elucidation of these microstructural details through a combination of experimental techniques like NMR and theoretical calculations based on reactivity ratios is fundamental to establishing a comprehensive understanding of the structure-property relationships in this compound copolymers.
Advanced Characterization Techniques for Poly Tert Butyl Acrylate Co Styrene Copolymers
Spectroscopic Analysis
Spectroscopy is a cornerstone in the characterization of these copolymers, offering non-destructive and detailed information about their molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for the detailed structural analysis of poly(tert-butyl acrylate-co-styrene). Both one-dimensional and two-dimensional NMR techniques are employed to gain a comprehensive understanding of the copolymer's architecture.
Monitoring the disappearance of the vinyl proton signals of the monomers (styrene at ~5.2 and 5.7 ppm; tert-butyl acrylate (B77674) at ~5.8, 6.1, and 6.4 ppm) allows for the calculation of monomer conversion over time. rsc.org This is crucial for kinetic studies of the polymerization process. The degree of polymerization can also be estimated from ¹H NMR data, particularly for lower molecular weight samples. cmu.edu
Table 1: Key ¹H NMR Signals for Poly(tert-butyl acrylate-co-styrene) Analysis
| Protons | Chemical Shift (ppm) | Assignment |
| Aromatic (Styrene) | 6.5 - 7.5 | Phenyl group in polystyrene |
| tert-Butyl (tert-Butyl Acrylate) | ~1.4 | (CH₃)₃C- group in poly(tert-butyl acrylate) |
| Backbone CH (Styrene & Acrylate) | 1.8 - 2.5 | Main chain methine protons |
| Backbone CH₂ (Styrene & Acrylate) | 1.2 - 1.9 | Main chain methylene (B1212753) protons |
Note: Chemical shifts are approximate and can vary based on solvent and copolymer composition.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides more detailed information about the copolymer's microstructure, including tacticity and monomer sequence distribution. The chemical shifts of the carbonyl carbon of the tert-butyl acrylate unit and the quaternary aromatic carbon of the styrene (B11656) unit are particularly sensitive to the local environment, revealing information about the sequence of monomer units (e.g., styrene-styrene, acrylate-acrylate, styrene-acrylate dyads and triads).
For example, the carbonyl carbon resonance in poly(tert-butyl acrylate) can be resolved into different signals corresponding to different stereochemical arrangements (diads, triads) along the polymer chain. iupac.org Similarly, the aromatic carbons of the styrene units can show splitting based on their position in different monomer sequences. researchgate.net Quantitative analysis of these signals allows for the determination of the randomness or blockiness of the copolymer. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for Microstructural Analysis
| Carbon | Chemical Shift (ppm) | Assignment |
| Carbonyl (tert-Butyl Acrylate) | ~175 | C=O in poly(tert-butyl acrylate) |
| Quaternary Aromatic (Styrene) | ~145 | C-1 of phenyl group in polystyrene |
| Aromatic CH (Styrene) | 125 - 128 | C-2, C-3, C-4 of phenyl group in polystyrene |
| Quaternary Carbon (tert-Butyl Acrylate) | ~80 | -C(CH₃)₃ in poly(tert-butyl acrylate) |
| Backbone CH (Styrene & Acrylate) | 40 - 46 | Main chain methine carbons |
| Backbone CH₂ (Styrene & Acrylate) | 35 - 42 | Main chain methylene carbons |
| tert-Butyl CH₃ (tert-Butyl Acrylate) | ~28 | -C(CH₃)₃ in poly(tert-butyl acrylate) |
Note: Chemical shifts are approximate and can vary based on solvent, copolymer composition, and sequence distribution.
Two-dimensional (2D) NMR techniques are invaluable for resolving overlapping signals in the 1D spectra and for unambiguously assigning the stereochemical and sequential structures of poly(tert-butyl acrylate-co-styrene) copolymers. iupac.org
DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): This technique helps to establish proton-proton couplings, which is useful for assigning protons within the same monomer unit and for differentiating between different stereochemical environments. iupac.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a powerful method for assigning carbon signals based on the more easily assigned proton spectrum. Band-selective HSQC can be a rapid method for determining stereoregularity. nsf.gov
TOCSY (Total Correlation Spectroscopy): TOCSY can be used to identify all protons within a spin system, which is particularly useful for differentiating between the protons of the styrene and tert-butyl acrylate units, even when their signals overlap. iupac.org
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is crucial for assigning quaternary carbons and for determining the connectivity between different monomer units, thus providing detailed sequence information. iupac.org
The application of these 2D NMR techniques allows for a comprehensive and detailed understanding of the copolymer's microstructure, which is essential for relating the synthesis conditions to the final polymer properties. iupac.orgnih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Compositional Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for confirming the incorporation of both monomers into the copolymer and for semi-quantitative compositional analysis. The FT-IR spectrum of poly(tert-butyl acrylate-co-styrene) will exhibit characteristic absorption bands from both monomer units.
Key vibrational bands include:
Styrene: Aromatic C-H stretching vibrations (~3000-3100 cm⁻¹), aromatic C=C stretching vibrations (~1600, 1495, and 1450 cm⁻¹), and out-of-plane C-H bending of the monosubstituted benzene (B151609) ring (~700 and 760 cm⁻¹). researchgate.netresearchgate.net
tert-Butyl Acrylate: Strong C=O stretching vibration of the ester group (~1730 cm⁻¹), C-O stretching vibrations (~1150-1250 cm⁻¹), and the characteristic absorption of the tert-butyl group. semanticscholar.org
The ratio of the intensities of a characteristic styrene peak (e.g., at 700 cm⁻¹) to a characteristic tert-butyl acrylate peak (e.g., the C=O stretch at 1730 cm⁻¹) can be used to estimate the copolymer composition, often calibrated with results from NMR. researchgate.netepa.gov FT-IR is also useful for monitoring the hydrolysis of the tert-butyl ester group to acrylic acid, which is indicated by the disappearance of the tert-butyl absorbance and the appearance of a broad O-H stretch. polymersource.ca
Electron Spin Resonance (ESR) Spectroscopy for Radical Concentration Monitoring
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as the free radicals involved in the polymerization of tert-butyl acrylate and styrene. epa.gov By monitoring the ESR signal during the polymerization, it is possible to determine the concentration of propagating radicals. cmu.eduacs.org
This technique provides valuable insights into the kinetics of the polymerization, including the rates of initiation, propagation, and termination. cmu.edu In the context of controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), ESR can be used to directly observe the intermediate radicals, providing evidence for the proposed mechanism. cmu.edu For acrylate polymerizations, ESR can also be used to study the formation of midchain radicals resulting from backbiting reactions, which can influence the final polymer architecture. acs.orgtue.nl The resolution of the ESR spectra can also provide information about the dynamic behavior of the propagating radicals. epa.gov
Chromatographic Analysis
Chromatographic techniques are fundamental in determining the molecular weight and compositional heterogeneity of Poly(tert-butyl acrylate-co-styrene) copolymers.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight and Polydispersity Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a cornerstone technique for determining the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of Poly(tert-butyl acrylate-co-styrene) copolymers. researchgate.netcmu.eduscielo.org.peazom.com This method separates polymer chains based on their hydrodynamic volume in solution. azom.comnih.gov Smaller molecules penetrate the pores of the column packing material more effectively and thus elute later, while larger molecules are excluded from the pores and elute earlier. azom.com
The synthesis of well-defined Poly(tert-butyl acrylate-co-styrene) block copolymers with predictable molecular weights and low polydispersities (typically between 1.10 and 1.3) has been achieved using techniques like atom transfer radical polymerization (ATRP). cmu.edu GPC is routinely used to confirm the controlled nature of these polymerizations, showing symmetrical and narrow elution peaks. cmu.edu For instance, in the synthesis of polystyrene-block-poly(t-butyl acrylate) [p(St)-b-p(tBA)] copolymers, GPC analysis against linear polystyrene standards is a common practice to estimate molecular weights. cmu.edu
It's important to note that when copolymers have varying compositions across their molecular weight distribution, a single detector SEC system may not provide accurate molecular weight data. amazonaws.com This is because the refractive index increment (dn/dc), a critical parameter in concentration determination, can change with the copolymer composition. amazonaws.comnist.gov To overcome this, multi-detector SEC systems, often combining a refractive index (RI) detector with a UV-Vis detector, are employed. nih.govamazonaws.com The UV detector is particularly useful for Poly(tert-butyl acrylate-co-styrene) as the styrene component absorbs UV light, allowing for the determination of the copolymer composition as a function of molecular size. amazonaws.com
Table 1: Representative GPC/SEC Data for Poly(tert-butyl acrylate-co-styrene) and Related Copolymers
| Copolymer System | Synthesis Method | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| Poly(tert-butyl acrylate-g-polystyrene) | Free Radical Copolymerization | - | - | researchgate.net |
| Polystyrene-block-poly(t-butyl acrylate) | ATRP | 1,900 - 2,700 (for PS macroinitiator) | 1.14 | cmu.edu |
| Poly(styrene-co-butyl acrylate) | Semicontinuous Heterogeneous Polymerization | Varies with feed rate | - | scielo.org.pe |
| Poly(styrene-co-acrylic acid) from Poly(styrene-co-t-butyl acrylate) | - | - | - | amazonaws.com |
SEC-MALS for Branching Density and Absolute Molecular Weight
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for determining the absolute molecular weight of Poly(tert-butyl acrylate-co-styrene) copolymers without the need for column calibration with polymer standards of the same composition and architecture. amazonaws.comnih.gov MALS measures the intensity of light scattered by the polymer molecules at various angles, which is directly related to their molar mass and size (radius of gyration, Rg). wyatt.com
This technique is particularly valuable for characterizing branched polymers. amazonaws.com For a branched polymer, the hydrodynamic volume is smaller than that of a linear polymer of the same molar mass, leading to an underestimation of its molecular weight by conventional SEC. SEC-MALS overcomes this limitation by directly measuring the molar mass at each elution volume. amazonaws.com The branching ratio, a measure of the degree of branching, can be determined by comparing the measured radius of gyration to that of a linear equivalent of the same molecular weight. amazonaws.com
In the context of Poly(tert-butyl acrylate-co-styrene), SEC-MALS can be used to:
Determine the absolute molar mass averages (Mn, Mw, Mz) and distribution. nih.gov
Correct for the effects of chemical heterogeneity on molar mass calculations when combined with detectors like UV and differential refractometry (DRI). nist.gov
Investigate the presence and extent of branching. amazonaws.com
Table 2: SEC-MALS Characterization of Polystyrene-block-poly(t-butyl methacrylate) Copolymers
| Copolymer | Mol Fraction of PS (from NMR) | Weight Fraction of PS | dn/dc (mL/g) | Reference |
| Copolymer 1 | - | - | - | nih.gov |
| Copolymer 2 | - | - | - | nih.gov |
| Copolymer 3 | - | - | - | nih.gov |
Note: Specific values for mol fraction, weight fraction, and dn/dc were determined for each copolymer in the study but are presented here as indicative of the parameters measured.
Morphological and Nanostructural Characterization
Understanding the morphology and nanostructure is crucial as it directly influences the macroscopic properties of Poly(tert-butyl acrylate-co-styrene) materials.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography of materials at the nanoscale. pressbooks.pubuchicago.edu It is a versatile tool for characterizing the surface morphology of Poly(tert-butyl acrylate-co-styrene) films and can be used to visualize phase separation, domain structures, and surface roughness. elsevierpure.com
In tapping-mode AFM, the cantilever oscillates near its resonance frequency, and changes in the amplitude or phase of this oscillation due to tip-sample interactions are used to generate an image. This allows for the characterization of both hard and soft domains within the copolymer. For instance, in studies of poly(n-butyl methacrylate) latex films in the presence of poly(styrene/α-methylstyrene/acrylic acid), AFM was used to monitor the coalescence of latex particles and the migration of components to the surface during film formation. elsevierpure.com AFM has also been employed to observe the formation of domains on the surface of poly(etheretherketone) films grafted with alpha methyl styrene-butyl acrylate. epa.gov
Transmission Electron Microscopy (TEM) for Nanoparticle Morphology
Transmission Electron Microscopy (TEM) is an essential technique for visualizing the internal morphology of Poly(tert-butyl acrylate-co-styrene) nanoparticles and block copolymers. mdpi.com By passing a beam of electrons through an ultrathin section of the material, TEM can reveal the shape, size, and distribution of different phases within the sample. scielo.org.pe
For block copolymers, TEM can directly image the microphase-separated domains, such as spheres, cylinders, or lamellae, formed by the immiscible polymer blocks. usm.edu Staining with a heavy metal compound that preferentially associates with one of the blocks is often necessary to enhance the contrast between the phases. For example, in studies of poly(tert-butyl acrylate)/polystyrene mixed polymer brushes on silica (B1680970) particles, TEM images revealed the nanostructures formed by casting from different solvents. researchgate.net Similarly, TEM has been used to observe the spherical morphology of nanoparticles in styrene and butyl acrylate copolymer latexes. scielo.org.pe
Small-Angle X-ray Scattering (SAXS) for Microdomain Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful, non-destructive technique used to investigate the nanometer-scale structure of materials, including the size, shape, and arrangement of microdomains in block copolymers like Poly(tert-butyl acrylate-co-styrene). osti.gov SAXS measures the elastic scattering of X-rays at very small angles, which provides information about electron density fluctuations within the material over length scales typically ranging from 1 to 100 nm. osti.gov
For block copolymers, the scattering pattern contains peaks that correspond to the periodic arrangement of the microphase-separated domains. The position of these peaks can be used to determine the domain spacing, and the shape and intensity of the peaks provide information about the morphology (e.g., lamellar, cylindrical, spherical) and the degree of ordering. usm.edu
SAXS has been used to study the morphology of pentablock terpolymers containing poly(tert-butyl acrylate) and polystyrene blocks, revealing ordered structures like hexagonally packed cylinders. usm.edu In studies of polystyrene-block-poly(n-butyl acrylate), SAXS was essential in detecting the microphase-separated structure, especially given the small electron density difference between the two blocks. kek.jp Furthermore, SAXS analysis, often in conjunction with random phase approximation (RPA) theory, can be used to quantify the Flory-Huggins interaction parameter (χ), which governs the miscibility and phase behavior of the copolymer components. nih.govnih.gov
Post Polymerization Chemical Modification and Functionalization
Hydrolysis of Poly(tert-butyl acrylate) Segments to Poly(acrylic acid)
The conversion of the hydrophobic PtBA block into a hydrophilic PAA block is a critical step in creating amphiphilic block copolymers from PtBA-polystyrene precursors. This transformation is typically achieved through acid-catalyzed hydrolysis, which removes the tert-butyl protecting group. researchgate.net
The choice of hydrolytic conditions is crucial as it influences the efficiency and completeness of the deprotection. A common method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). cmu.edu For instance, a poly(tert-butyl acrylate)-b-poly(methyl acrylate)-b-polystyrene (PtBA-b-PMA-b-PS) triblock copolymer can be selectively hydrolyzed by reacting it with a five-fold excess of TFA in DCM at room temperature. cmu.edu This process effectively cleaves the tert-butyl esters to yield the corresponding poly(acrylic acid)-b-poly(methyl acrylate)-b-polystyrene (PAA-b-PMA-b-PS) amphiphilic triblock copolymer. cmu.edu
However, research has shown that the TFA/DCM method can be slow and may result in incomplete cleavage, with up to 0.5% of tert-butyl esters remaining even after extended reaction times and with a strong molar excess of acid. nih.govacs.org These residual hydrophobic groups can significantly impact the polymer's properties in aqueous solutions. nih.govnih.gov
To address this, a more rapid and quantitative method has been developed using a slight excess of hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP). nih.govacs.orgnih.gov This system achieves complete de-tert-butylation at room temperature within four hours, yielding pure PAA blocks without residual ester groups. nih.govacs.org The effectiveness of this method is attributed to the properties of HFIP as a solvent and the strength of HCl. nih.gov The complete removal of the tert-butyl groups is essential for achieving the desired stimuli-responsive behavior in the final polymer, as even small amounts of hydrophobic impurities can alter the self-assembly and network formation of the copolymers in solution. nih.govnih.gov
Table 1: Comparison of Hydrolysis Methods for Deprotection of PtBA Segments
| Method | Reagents | Conditions | Efficacy | Reference |
|---|---|---|---|---|
| Standard Acidolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room temperature, 12-72 hours | Often incomplete (≤99.5% cleavage) | nih.gov, acs.org, cmu.edu |
| Improved Acidolysis | Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP) | Room temperature, ~4 hours | Quantitative, complete cleavage | nih.gov, acs.org, nih.gov |
Tailoring Amphiphilicity through Deprotection
The hydrolysis of PtBA segments is the key step in transforming a hydrophobic diblock or triblock copolymer into an amphiphilic one. Before hydrolysis, a copolymer like polystyrene-b-poly(tert-butyl acrylate) is soluble in organic solvents. After the selective hydrolysis of the PtBA block to PAA, the resulting polystyrene-b-poly(acrylic acid) (PS-b-PAA) copolymer possesses both a hydrophobic block (PS) and a hydrophilic, pH-responsive block (PAA). researchgate.net
This dual nature allows the copolymers to self-assemble into various nanostructures, such as micelles, when placed in a selective solvent like water. researchgate.net The amphiphilicity can be precisely controlled by the degree of hydrolysis (DH). By carefully managing the reaction conditions, it is possible to create copolymers with varying ratios of tBA to acrylic acid (AA) units, resulting in materials with different hydrophilic-lipophilic balances. researchgate.net
For example, PtBA homopolymers have been partially hydrolyzed to create PtBA-co-PAA copolymers with DH values of 27.5% and 77.3%. researchgate.net The pH sensitivity of these copolymers was demonstrated by dynamic light scattering. At a pH of 2 (below the pKa of PAA), the acrylic acid groups are protonated and less soluble, while at a pH of 9 (above the pKa), they are deprotonated and highly hydrophilic, leading to changes in the hydrodynamic diameter and zeta potential of the polymer aggregates in solution. researchgate.net This pH-responsive behavior is a direct consequence of the deprotection process, enabling the creation of "smart" materials that respond to environmental stimuli. nih.gov
End-Group Functionalization (e.g., azide (B81097), alkyne for click chemistry)
Beyond modifying the polymer backbone, the end-groups of PtBA-styrene copolymers can be functionalized for subsequent conjugation reactions. Polymers synthesized via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), typically possess a terminal halide (e.g., bromide) that is readily converted into other functional groups. sigmaaldrich.comacs.org
A particularly powerful strategy is the introduction of azide (N₃) and alkyne groups, which are the cornerstone functionalities for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click" reaction. sigmaaldrich.comnih.govwikipedia.org Click chemistry is valued for its high efficiency, selectivity, mild reaction conditions, and simple workup, making it ideal for complex macromolecular engineering. nih.govpoly-an.de
For a polystyrene chain prepared by ATRP, the terminal bromide can be quantitatively substituted with an azide by treatment with azidotrimethylsilane (B126382) (Me₃SiN₃) and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). sigmaaldrich.com Similarly, azide-terminated polystyrene has been successfully converted into various other functional polymers. chemijournal.com
Functional initiators can also be used to introduce these groups at the beginning of the polymerization process. For instance, an alkyne-bearing initiator can be used for the ATRP of tert-butyl acrylate (B77674). To prevent interference with the copper catalyst during polymerization, the alkyne group is often protected with a bulky group like triisopropylsilyl (TIPS). sigmaaldrich.com After polymerization, the protecting group can be removed, revealing the alkyne for a subsequent click reaction. This approach allows for the synthesis of heterotelechelic polymers, such as a poly(tert-butyl acrylate) chain with both an azide and a protected alkyne terminus, enabling highly specific and directional coupling. sigmaaldrich.com These functionalized end-groups allow the PtBA-styrene copolymers to be "clicked" onto other molecules, surfaces, or polymers, opening up a vast range of applications in materials science and biotechnology. nih.govacs.org
Table 2: Examples of End-Group Functionalization Reactions for Click Chemistry
| Polymer Type | Initial End-Group | Target Functionality | Reagents | Purpose | Reference |
|---|---|---|---|---|---|
| Polystyrene (from ATRP) | Bromide (-Br) | Azide (-N₃) | Azidotrimethylsilane (Me₃SiN₃), Tetrabutylammonium fluoride (TBAF) | CuAAC Click Reaction | sigmaaldrich.com |
| Poly(tert-butyl acrylate) | Hydroxyl (-OH) from initiator | Alkyne | Pentynoic acid, EDCI, DMAP | CuAAC Click Reaction | sigmaaldrich.com |
| Azide-terminated Polystyrene | Azide (-N₃) | Triazole-Bromide | Propargyl bromide, Copper(I) Iodide | Further chemical transformation | chemijournal.com |
Self Assembly of Poly Tert Butyl Acrylate Co Styrene Block Copolymers and Derivatives
Formation of Nanoassemblies in Solution
The self-assembly of block copolymers in solution is a powerful method for creating a diverse range of nanoscopic materials. These materials typically exhibit a core-shell morphology and can take on spherical, cylindrical, or vesicular shapes. cmu.edu For poly(tert-butyl acrylate-co-styrene) (PtBA-b-PS) and its derivatives, the formation of such nanoassemblies is driven by the differential solubility of the constituent blocks in a given solvent.
Spherical Nanospheres and Cylindrical Nanoassemblies
In a selective solvent, which is a good solvent for one block (the corona) and a poor solvent for the other (the core), amphiphilic block copolymers can self-assemble into micelles. researchgate.net These micelles consist of a collapsed, insoluble core surrounded by a corona of soluble chains that interface with the solvent. The morphology of these nanoassemblies—whether they form spherical nanospheres, elongated cylindrical (or wormlike) structures, or more complex vesicles—is largely determined by the relative volume fractions of the core-forming and corona-forming blocks. researchgate.net
For instance, studies on amphiphilic triblock copolymers derived from tert-butyl acrylate (B77674), methyl acrylate, and styrene (B11656) have shown the formation of both cylindrically shaped nanoassemblies and the more common spherical nanospheres in aqueous solutions. cmu.edu Similarly, blends of linear and cyclic poly(styrene-b-isoprene) copolymers, a related system, have been observed to form wormlike cylindrical objects as well as spherical micelles 40 nm in diameter. rsc.org The addition of even small amounts of the linear copolymer to the cyclic version can favor the formation of spherical micelles over cylindrical ones. rsc.org
The table below summarizes the typical nanoassembly morphologies observed for block copolymers, which are influenced by the block composition and architecture.
| Morphology | Description | Influencing Factors |
| Spherical Nanospheres | The most common morphology, with a spherical core and a surrounding corona. cmu.edu | High fraction of the soluble block. |
| Cylindrical/Wormlike | Elongated, flexible or rigid rod-like structures. cmu.edursc.org | Balanced block ratios. |
| Vesicles/Lamellae | Hollow spheres with a bilayer membrane or flat sheets. | High fraction of the insoluble block. |
Role of Hydrophobic and Hydrophilic Segments (e.g., PS-b-PAA)
The driving force behind the self-assembly of these copolymers in aqueous media is the balance between the hydrophobic and hydrophilic segments. The polystyrene (PS) block is inherently hydrophobic, while the poly(tert-butyl acrylate) (PtBA) block is also hydrophobic. To induce amphiphilicity and promote self-assembly in water, the PtBA block is often hydrolyzed to poly(acrylic acid) (PAA), which is hydrophilic and pH-responsive. cmu.eduresearchgate.net This conversion creates an amphiphilic diblock copolymer, polystyrene-b-poly(acrylic acid) (PS-b-PAA).
In an aqueous environment, the hydrophobic PS blocks collapse to form the core of the micelle, minimizing their contact with water, while the hydrophilic PAA chains form the outer shell or corona, which remains solvated. biolinscientific.com The self-assembly of these amphiphilic PS-b-PAA copolymers can lead to the formation of various morphologies, including wormlike structures, porous networks, and dots, depending on factors like the initial concentration of the spreading solution. nih.gov The attractive forces between the hydrophobic PS blocks drive the adsorption of the copolymer onto surfaces, while the longer hydrophilic PAA blocks extend into the water phase. biolinscientific.com The balance between the hydrophobicity and hydrophilicity of the polymer corona is crucial; a critical hydrophobic quantity can lead to disordered aggregation driven by the hydrophobic effect rather than ordered self-assembly.
The process of converting the hydrophobic PtBA-b-PS to the amphiphilic PS-b-PAA is a key step in enabling aqueous self-assembly. This is typically achieved through selective cleavage of the tert-butyl ester groups of the PtBA block using an acid, such as trifluoroacetic acid, which leaves the PS block intact. cmu.edu This chemical modification is fundamental to creating the necessary hydrophobic-hydrophilic contrast for the formation of stable nanoassemblies in water. cmu.eduresearchgate.net
Two-Dimensional Self-Assembly at Interfaces (e.g., Air/Water Interface, Langmuir Monolayers)
When spread at an air/water interface, insoluble diblock copolymers like PS-b-PtBA can form a monomolecularly thin film known as a Langmuir monolayer. cmu.eduresearchgate.net In this system, the interface acts as a selective solvent. For PS-b-PtBA, the PtBA block is more hydrophilic and tends to interact favorably with the water subphase, while the hydrophobic PS block avoids the water. cmu.eduresearchgate.net The study of these Langmuir films provides significant insight into the two-dimensional self-assembly behavior of the copolymers.
Surface Pressure Measurements (Isotherms, Isochores, Hysteresis)
The primary method for characterizing Langmuir monolayers is by measuring the surface pressure (π) as a function of the area available to each molecule (A) at a constant temperature, which generates a surface pressure-area (π-A) isotherm. researchgate.netnih.gov This isotherm reveals distinct phases of the monolayer as it is compressed by movable barriers. researchgate.netnih.gov
A typical π-A isotherm for a monolayer can exhibit several phases:
Gaseous (G) phase: At large areas per molecule, the molecules are far apart and behave like a two-dimensional gas. researchgate.net
Liquid-Expanded (L1) phase: As the area is reduced, the molecules begin to interact, forming a more condensed, liquid-like phase. researchgate.net
Liquid-Condensed (L2) phase: Further compression leads to a more ordered, condensed liquid state. researchgate.net
Solid (S) phase: At high densities, the monolayer can form a solid-like, highly packed structure. researchgate.net
Collapse: If compressed beyond the solid phase, the monolayer will buckle and collapse into three-dimensional structures. researchgate.net
The table below outlines the different phases that can be observed in a π-A isotherm.
| Phase | Surface Pressure | Molecular Packing |
| Gas (G) | Very low | Disordered, large intermolecular distances |
| Liquid-Expanded (L1) | Rises upon compression | More ordered than gas, molecules interact |
| Liquid-Condensed (L2) | Steeper rise in pressure | Densely packed, but still fluid |
| Solid (S) | Very steep rise in pressure | Highly ordered and packed |
| Collapse | Plateau or drop in pressure | Monolayer breaks down into 3D structures |
Compression-expansion cycles can reveal hysteresis, where the isotherm trace during expansion does not follow the same path as during compression. rsc.orgnih.gov This hysteresis indicates that the processes occurring during compression, such as molecular rearrangement or aggregation, are not fully reversible on the timescale of the experiment. nih.govresearchgate.net For PS-b-PtBA monolayers, the relative lengths of the PS and PtBA blocks significantly influence the shape of the π-A isotherms. cmu.eduresearchgate.net Time-dependent hysteresis observed in some block copolymer monolayers is attributed to the slow kinetics of (quasi) 2D aggregation at the air-water surface. nih.gov
Micellar Aggregation and Collapse Phenomena
During the compression of a PS-b-PtBA Langmuir monolayer, various aggregation phenomena can occur. At very low surface concentrations, the copolymers may form individual surface micelles, with the hydrophobic PS block forming a core on the water surface and the PtBA block spread out. As the monolayer is compressed, these surface micelles are forced closer together.
Studies on PS-b-PAA at the air-water interface have shown that a pseudoplateau in the Langmuir isotherm can correspond to a "pancake-to-brush" transition. nih.gov In this transition, the hydrophilic PAA chains, initially spread out like a pancake on the surface, are pushed into the water subphase and stretch out, forming a brush-like layer underneath the PS cores. nih.gov Further compression can lead to the formation of various aggregated structures, such as wormlike or reticulate patterns. nih.gov
The collapse of the monolayer occurs at high surface pressures when the film can no longer be compressed in two dimensions. This collapse is often marked by a plateau in the isotherm. mdpi.com The point of collapse and the morphology of the collapsed structures depend on the properties of the copolymer, such as the block ratio and molecular weight. researchgate.net For some copolymers, the collapse pressure is coincident with the first plateau observed in the isotherm, indicating a distinct phase transition. researchgate.net The aggregation and collapse behaviors are crucial for understanding the stability and structure of these films, particularly when they are transferred to solid substrates to create nanostructured surfaces. nih.gov
Self-Assembly via Polymerization-Induced Self-Assembly (PISA)
Polymerization-Induced Self-Assembly (PISA) is an efficient and versatile method for producing block copolymer nano-objects directly in a polymerization medium. nih.govrsc.org This technique combines polymer synthesis and self-assembly into a single, continuous process. The general strategy involves starting with a soluble homopolymer (a macro-chain transfer agent or macroinitiator) and chain-extending it with a second monomer. As the second block grows, it becomes insoluble in the reaction solvent, triggering in situ self-assembly into nanoparticles. rsc.org
PISA is particularly effective because the polymerization and self-assembly occur simultaneously, and it can be conducted at high polymer concentrations (up to 50% w/w). rsc.org The process typically involves a living or controlled polymerization technique, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the synthesis of well-defined block copolymers. biolinscientific.com
For the synthesis of poly(tert-butyl acrylate-co-styrene) nanoparticles, a PISA formulation might start with a soluble poly(tert-butyl acrylate) macro-chain transfer agent, which is then chain-extended with styrene in a solvent where polystyrene is insoluble (e.g., an alcohol/water mixture). As the polystyrene block grows, it reaches a critical length where it becomes solvophobic, leading to the formation of micelles with a polystyrene core and a poly(tert-butyl acrylate) corona.
The final morphology of the nano-objects (spheres, worms, or vesicles) is primarily controlled by the degree of polymerization of the core-forming and stabilizer blocks. By systematically varying these parameters, it is possible to construct phase diagrams that allow for the reproducible targeting of specific morphologies. For instance, photo-PISA has been used to chain-extend a hydrophilic macro-CTA with tert-butyl acrylate (tBA) in an ethanol/water mixture, successfully producing spheres, worms, and vesicles.
The table below summarizes key aspects of the PISA process for generating block copolymer nano-objects.
| Parameter | Role in PISA | Resulting Morphologies |
| Degree of Polymerization (DP) of Stabilizer Block | Forms the soluble corona, stabilizes the nanoparticles. | Can influence kinetic trapping; long stabilizers often favor spheres. |
| Degree of Polymerization (DP) of Core-Forming Block | Drives the self-assembly upon becoming insoluble. | The primary determinant of the final morphology (spheres, worms, vesicles). rsc.org |
| Copolymer Concentration | Affects the kinetics and the final particle morphology. | Higher concentrations can favor higher-order morphologies. rsc.org |
| Solvent System | Must be a good solvent for the stabilizer block and a poor solvent for the core-forming block. | The choice of solvent influences the effective volume of each block. |
PISA represents a powerful and scalable approach for the rational synthesis of poly(tert-butyl acrylate-co-styrene) block copolymer nanoparticles with controlled morphologies for a wide range of applications.
Utilization as Polymer Templates for Composite Nanoparticle Formation (e.g., Fe3O4 integration)
The self-assembled nanostructures of poly(tert-butyl acrylate-co-styrene) block copolymers and their derivatives serve as versatile templates for the fabrication of composite nanoparticles, integrating inorganic materials like iron oxide (Fe3O4) to create advanced functional materials. mdpi.combohrium.com This process typically involves the modification of the initial block copolymer to introduce functional groups that can interact with and direct the growth of the inorganic component.
A key strategy involves the hydrolysis of the poly(tert-butyl acrylate) (PtBA) block to poly(acrylic acid) (PAA). mdpi.combohrium.com This transformation is crucial as the resulting carboxylic acid groups in the PAA block provide active sites for the complexation of metal precursors. mdpi.combohrium.com For instance, diblock copolymers of polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA) can be synthesized and subsequently hydrolyzed to form polystyrene-block-poly(acrylic acid) (PS-b-PAA). mdpi.combohrium.com While the initial PS-b-PtBA may self-assemble into irregularly shaped nanoparticles, the hydrolyzed PS-b-PAA can form more defined structures, such as regular spherical and worm-like nano-assemblies. mdpi.combohrium.com
These PS-b-PAA nano-assembled particles, with their carboxyl group-containing PAA segments, act as templates for the integration of Fe3O4. mdpi.combohrium.com The process involves the complexation between the carboxyl groups and metal precursors. mdpi.combohrium.com This is followed by a co-precipitation reaction, often using a reducing agent like ammonia (B1221849) solution (NH3·H2O), to form Fe3O4 nanoparticles within the core of the polymer template. bohrium.com The result is the successful synthesis of organic-inorganic composite nanoparticles, characterized by an Fe3O4 core and a polystyrene (PS) shell. mdpi.combohrium.com These magnetic nanoparticles have potential applications as functional fillers in the plastics and rubber industries. mdpi.combohrium.com
The versatility of this approach is not limited to PS-b-PAA. Other block copolymer systems have also been employed as templates for incorporating iron oxide magnetic particles. For example, spherical micelles of polyisoprene-block-poly(2-cinnamoylethyl methacrylate)-block-poly(tert-butyl acrylate) have been used as templates after a series of chemical modifications, including the removal of the tert-butyl groups from the PtBA block. tandfonline.comtandfonline.com
The synthesis and characterization of these composite nanoparticles are typically confirmed through various analytical techniques. The table below summarizes the characterization methods used in a study involving the preparation of PS-b-PAA@Fe3O4 composite nanoparticles.
Table 1: Characterization Methods for PS-b-PAA@Fe3O4 Nanoparticles
| Characterization Technique | Purpose |
|---|---|
| ¹H NMR | To confirm the structure of the synthesized polymers. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the polymers. |
| Dynamic Light Scattering (DLS) | To measure the size and size distribution of the nanoparticles. |
| Transmission Electron Microscopy (TEM) | To observe the morphology of the nanoparticles. |
| Thermogravimetric Analysis (TGA) | To analyze the thermal stability and composition of the composite nanoparticles. |
| X-ray Diffraction (XRD) | To identify the crystalline structure of the integrated Fe3O4. |
Data sourced from a study on the preparation of polymer-based nano-assembled particles with an Fe3O4 core. bohrium.com
The integration of Fe3O4 nanoparticles into the polymer matrix imparts magnetic properties to the resulting composite material. This opens up possibilities for applications where magnetic responsiveness is desirable.
Theoretical Modeling and Computational Simulations of Tert Butyl Acrylate and Styrene Copolymerization
Mathematical Models for Reaction Kinetics and Mechanism
Mathematical models are fundamental to describing the kinetics and mechanism of the copolymerization of tert-butyl acrylate (B77674) and styrene (B11656). These models aim to predict the evolution of the polymerization process and the characteristics of the resulting copolymer. The terminal model, which considers only the ultimate monomer unit on the growing polymer chain, is often used to describe the copolymer composition. cmu.edu However, in some cases, the penultimate model, which also accounts for the influence of the second-to-last monomer unit, is employed for greater accuracy, though it has been found that the terminal model can provide a good representation of experimental data after parameter estimation. researchgate.net
The reactivity ratios (r) are key parameters in these models, indicating the preference of a growing polymer radical to react with the same type of monomer versus the other comonomer. For the styrene and tert-butyl acrylate system, reactivity ratios have been determined under various conditions. For instance, in nitroxide-mediated polymerization at 115°C, the reactivity ratios were found to be in the range of rtBA = 0.09–0.12 and rSt = 0.40–0.49. researchgate.net Another study investigating the copolymerization of styrene and n-butyl acrylate reported reactivity ratios of rSt = 1.006 and rBA = 0.232. scielo.org.pe These values are critical for predicting the copolymer composition as a function of the monomer feed composition.
Mathematical models are employed to describe the dynamic behavior of the copolymerization, including monomer conversion over time and the evolution of the particle size distribution in heterogeneous systems like emulsion or dispersion polymerization.
Particle Size Distribution: In dispersion and emulsion polymerization, controlling the particle size and its distribution is crucial for the final application of the latex. cmu.eduemich.edu The particle size can be influenced by various parameters, including the type and concentration of the dispersant, the solvent composition, reaction temperature, and agitation rate. cmu.edu For instance, in the dispersion copolymerization of styrene and n-butyl acrylate, an inverse correlation between particle size and molecular weight has been observed. cmu.edu Semicontinuous processes, where monomers are fed gradually, allow for better control over particle diameter. scielo.org.pe
The following table summarizes the effect of various parameters on particle size in the dispersion copolymerization of styrene and n-butyl acrylate.
| Parameter | Effect on Particle Size | Reference |
| Dispersant Concentration | Increasing concentration leads to a decrease in particle size. | cmu.edu |
| Medium Polarity | Particle size is minimized at an optimal polarity; too high or too low polarity results in larger particles. | cmu.edu |
| Reaction Temperature | Increasing temperature generally leads to an increase in particle size. | cmu.edu |
| Monomer Dosing Rate (Semicontinuous) | Decreasing the dosing rate leads to a decrease in the mean particle diameter. | scielo.org.pe |
This table is generated based on data from the provided text.
The method of moments is a powerful mathematical technique used to calculate the average properties of the copolymer, such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net This method involves deriving a set of ordinary differential equations for the moments of the polymer chain length distribution. Solving these equations allows for the prediction of how the average molecular weights and PDI evolve with monomer conversion.
Experimental determination of these properties is typically carried out using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). researchgate.netscielo.org.pe These experimental data are then used to validate the predictions of the moment balance models. For instance, in the atom transfer radical copolymerization of styrene and n-butyl acrylate, a polymer with Mn = 2.3 × 10⁴ g/mol and PDI = 1.62 was obtained. cmu.edu In semicontinuous heterogeneous polymerization, copolymers with Mn values between 205,526 and 287,055 g/mol and PDI values in the range of 1.215–1.347 have been synthesized. scielo.org.pe
More sophisticated models aim to predict the full copolymer composition-molecular weight distribution (CCD-MWD) and the sequence length distribution (SLD) of the monomer units along the polymer chain. Understanding the distribution of composition and sequence is crucial as it directly impacts the final properties of the material.
The copolymer composition can be determined experimentally using techniques like ¹H NMR and ¹³C NMR spectroscopy. cmu.edukpi.ua ¹³C NMR, in particular, can provide detailed information about the sequence of monomer units by analyzing the chemical shifts of specific carbon atoms, such as the carbonyl and quaternary carbons. This allows for the quantitative estimation of compositional triads (e.g., SSS, SSB, BSB, etc.), which describe the sequence of three consecutive monomer units. These experimental data are invaluable for validating the predictions of kinetic models regarding the copolymer microstructure.
Simulation Packages (e.g., PREDICI) for Validation of Kinetic Models
Simulation packages like PREDICI® are widely used to solve the complex sets of differential equations that constitute the mathematical models of polymerization. cmu.edumdpi.commdpi.com These software tools allow for the simulation of the entire polymerization process and the prediction of various properties, which can then be compared with experimental data for model validation.
In the context of acrylate and styrene copolymerization, PREDICI® has been used to model the kinetics of bulk and solution polymerizations. mdpi.commdpi.com For example, it was used to model the free radical copolymerization of n-butyl acrylate, methyl methacrylate, and 2-ethylhexyl acrylate, incorporating diffusion-controlled effects and side reactions like backbiting. mdpi.com Another study used PREDICI® to model the bulk copolymerization of n-butyl acrylate and d-limonene, highlighting the effects of degradative chain transfer and intramolecular chain transfer. mdpi.com For the controlled free-radical polymerization of styrene and n-butyl acrylate, simulations using the PREDICI package showed good agreement with experimental data, helping to confirm the proposed polymerization mechanism. cmu.edu
Studies on Particle Nucleation and Growth in Emulsion Systems (Homogeneous vs. Micellar Nucleation)
Micellar Nucleation: This occurs when oligomeric radicals formed in the aqueous phase enter surfactant micelles that are swollen with monomer. The micelle then becomes a polymer particle.
Homogeneous Nucleation: This happens when oligomeric radicals in the aqueous phase propagate to a critical length where they become insoluble and precipitate, forming a primary particle that is then stabilized by surfactant molecules. dntb.gov.ua
Studies on the emulsion and miniemulsion polymerization of styrene and acrylates have shown that both mechanisms can occur, and their relative importance depends on the specific reaction conditions. dntb.gov.uascielo.br Factors such as the type of initiator (water-soluble vs. oil-soluble), the presence of a costabilizer, and the monomer composition can influence the dominant nucleation pathway. emich.eduscielo.br
For instance, in the miniemulsion polymerization of styrene, it was found that in addition to monomer droplet nucleation, particle nuclei generated in the aqueous phase (homogeneous nucleation) play an important role. dntb.gov.ua The competition between these mechanisms is related to the hydrophobicity of the components in the system. dntb.gov.ua In some systems, radical desorption from the polymer particles or monomer droplets can also lead to the formation of new particles in the aqueous phase, a phenomenon known as secondary nucleation. scielo.br
The following table presents a comparison of nucleation mechanisms in emulsion polymerization.
| Nucleation Mechanism | Description | Key Factors | Reference |
| Micellar Nucleation | Radicals enter monomer-swollen surfactant micelles. | Surfactant concentration above the critical micelle concentration. | mdpi.com |
| Homogeneous Nucleation | Oligoradicals precipitate from the aqueous phase to form primary particles. | Water solubility of the monomer and initiator. | dntb.gov.ua |
| Droplet Nucleation (Miniemulsion) | Radicals enter monomer droplets stabilized by a surfactant and a co-stabilizer. | Use of a co-stabilizer to prevent Ostwald ripening. | scielo.br |
This table is generated based on data from the provided text.
Prediction of Macroscopic Properties from Microstructure
A key goal of theoretical modeling is to establish a link between the microscopic structure of the copolymer and its macroscopic properties. The microstructure, which includes copolymer composition, molecular weight, molecular weight distribution, and chain architecture (e.g., linear, branched, blocky), determines the ultimate physical and chemical properties of the material.
For example, the glass transition temperature (Tg) , a critical thermal property, is directly influenced by the copolymer composition. cmu.edu The Tg of styrene-acrylate copolymers can be controlled by adjusting the molar ratio of the comonomers. As the content of the acrylate monomer (which typically has a lower Tg homopolymer than polystyrene) increases, the Tg of the copolymer decreases. cmu.edu
The mechanical properties of the copolymer, such as Young's modulus, are also dependent on the microstructure. scielo.org.pe Studies have shown that for poly(styrene-co-butyl acrylate) synthesized via semicontinuous polymerization, a decrease in the mean particle diameter and molecular weight results in a decrease in the Young's modulus of the resulting polymer films. scielo.org.pe
The surface properties of copolymer films are influenced by the chain microstructure and composition. The arrangement of monomer units along the chain can affect the surface energy of the polymer, which in turn governs its adhesion and wetting characteristics. researchgate.net
Finally, the self-assembly of block copolymers into ordered microstructures is a direct consequence of their molecular topology. umn.edu These microstructures, which can range from lamellae to complex phases, are a result of the balance between entropic and enthalpic contributions to the free energy and are determined by the block copolymer chemistry and composition. umn.edu
Future Directions and Emerging Research Avenues in Poly Tert Butyl Acrylate Co Styrene Systems
Green Chemistry Approaches and Sustainable Polymerization (e.g., Biobased Solvents)
The polymer industry is increasingly shifting towards more environmentally friendly practices, and the synthesis of poly(tert-butyl acrylate-co-styrene) is no exception. A key area of research is the use of biobased solvents and monomers to reduce the reliance on petroleum-based feedstocks. rsc.orggoogle.com
Biobased Solvents and Monomers:
Researchers are actively exploring the use of solvents derived from renewable resources to replace conventional volatile organic compounds (VOCs). acs.org For instance, Cyrene, a bio-based solvent, has been investigated as a substitute for polar aprotic solvents in controlled radical polymerization. acs.org Furthermore, there is a significant push to develop biobased alternatives to styrene (B11656) and acrylates. rsc.orgacs.org Monomers derived from biomass, such as those from soybean oil or those synthesized from bio-derived platform molecules like eugenol (B1671780), are being evaluated as sustainable replacements. rsc.orgrsc.org The goal is to create "drop-in" replacements or novel monomers that impart comparable or improved properties to the final polymer. rsc.org
Sustainable Polymerization Techniques:
In addition to biobased feedstocks, the development of greener polymerization processes is a major focus. Emulsion polymerization, which uses water as the dispersion medium, is an inherently more sustainable method compared to solvent-based processes as it reduces VOC emissions. google.comrsc.org Microwave-assisted polymerization is another emerging technique that can accelerate reaction rates, potentially leading to energy savings. ntnu.no
| Sustainable Approach | Description | Key Research Findings |
| Biobased Solvents | Replacement of traditional petroleum-based solvents with those derived from renewable resources. | Cyrene has been shown to be a viable green solvent for atom transfer radical polymerization (ATRP) of acrylates and methacrylates. acs.org |
| Biobased Monomers | Utilization of monomers synthesized from biomass, such as plant oils or lignin (B12514952) derivatives. rsc.orgrsc.org | Methacrylated eugenol and other bio-based monomers have been successfully used to replace styrene in thermosetting resins. rsc.org Soybean-based monomers are being explored as replacements for petroleum-based hydrophobic monomers in latex paints. google.com |
| Emulsion Polymerization | Water-based polymerization process that minimizes the use of volatile organic compounds. google.com | It is a well-established method for producing styrene-acrylate copolymers with a lower environmental footprint. ntnu.noresearchgate.net |
| Microwave-Assisted Polymerization | Use of microwave energy to accelerate polymerization reactions. | This technique has been shown to increase the rate of emulsion copolymerization of styrene and butyl acrylate (B77674) compared to conventional heating. ntnu.no |
Advanced Polymer Architectures with Tailored Functionalities
The ability to control the architecture of poly(tert-butyl acrylate-co-styrene) at the molecular level is crucial for developing materials with specific, high-performance properties.
Block Copolymers:
The synthesis of well-defined block copolymers, such as diblock and triblock structures, is a significant area of research. cmu.eduresearchgate.net These architectures allow for the creation of materials with distinct domains, leading to properties like self-assembly into nanostructures. cmu.edu For example, amphiphilic block copolymers can be designed for applications in drug delivery and nanotechnology. cmu.eduresearchgate.net
Graft and Star Copolymers:
Graft copolymers, where chains of one monomer are grown off a backbone of another, and star-shaped copolymers are also being explored. mdpi.comresearchgate.net These complex architectures can lead to unique morphologies and mechanical properties compared to their linear counterparts. mdpi.com For instance, star-shaped styrene-butadiene copolymers have been shown to form co-continuous morphologies, which can enhance material toughness. mdpi.com
Functionalization:
Introducing specific functional groups into the polymer chain allows for the creation of "smart" materials that can respond to external stimuli. For example, incorporating acidic or basic monomers can lead to pH-responsive polymers. acs.org Functionalization can also be used to impart properties like improved adhesion or biocompatibility.
| Polymer Architecture | Description | Potential Applications |
| Diblock and Triblock Copolymers | Linear chains composed of two or three distinct monomer blocks. cmu.edu | Nanotechnology, drug delivery, thermoplastic elastomers. cmu.eduresearchgate.net |
| Graft Copolymers | A main polymer chain with side chains of a different polymer grafted onto it. mdpi.com | Impact modifiers, compatibilizers for polymer blends. mdpi.com |
| Star Copolymers | Multiple polymer arms radiating from a central core. researchgate.net | Rheology modifiers, advanced coatings. mdpi.com |
| Functional Copolymers | Polymers containing specific chemical groups to impart desired properties. acs.org | Sensors, responsive materials, biomedical devices. acs.org |
In Situ Monitoring Techniques for Polymerization Processes
Real-time monitoring of polymerization reactions is essential for ensuring process control and optimizing polymer properties.
Spectroscopic Techniques:
Techniques like in-situ mid-infrared (mid-IR) spectroscopy and Raman spectroscopy are powerful tools for monitoring monomer conversion and changes in polymer composition in real-time. cmu.eduresearchgate.net These methods provide valuable kinetic data without the need for sampling, which can disrupt the reaction. cmu.edu
Other Monitoring Methods:
Small-angle X-ray scattering (SAXS) and oscillatory rheology are used to monitor the formation of complex structures, such as in polymerization-induced self-assembly (PISA). acs.org These techniques provide insights into the evolution of morphology and the gelation process during polymerization. acs.org
| Monitoring Technique | Information Obtained | Advantages |
| In Situ Mid-IR Spectroscopy | Real-time monomer conversion, kinetic data. cmu.eduacs.org | Non-invasive, provides structural and kinetic information simultaneously. cmu.edu |
| Raman Spectroscopy | Monomer conversion, copolymer composition. researchgate.net | Can be used for in-line monitoring of emulsion polymerizations. researchgate.net |
| Small-Angle X-ray Scattering (SAXS) | Evolution of nanostructure and morphology during polymerization. acs.org | Provides real-time information on self-assembly processes. acs.org |
| Oscillatory Rheology | Changes in viscoelastic properties, gelation point. acs.org | Monitors the transition from a liquid to a solid-like state. acs.org |
Exploring New Catalytic Systems and Initiators
The development of new catalysts and initiators is fundamental to advancing controlled radical polymerization techniques, which are essential for synthesizing well-defined poly(tert-butyl acrylate-co-styrene) copolymers.
Controlled Radical Polymerization (CRP) Techniques:
Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are widely used to control molecular weight, polydispersity, and polymer architecture. acs.orgmdpi.com Research is ongoing to develop more efficient and versatile catalyst systems for these processes. For example, iron-based catalysts are being explored for ATRP as a more abundant and less toxic alternative to copper. acs.org
Novel Initiators:
The design of novel initiators is another active area of research. researchgate.netrsc.org This includes the development of photothermal initiators that can be activated by light, offering spatial and temporal control over the polymerization process. rsc.org Additionally, initiators containing latent functional groups are being designed to create block copolymers through a combination of different polymerization mechanisms. researchgate.net
| Polymerization Technique | Catalyst/Initiator System | Key Features |
| Atom Transfer Radical Polymerization (ATRP) | Copper or iron complexes with nitrogen-based ligands. cmu.eduacs.org | Provides excellent control over polymer architecture. acs.org |
| Reversible Addition-Fragmentation chain Transfer (RAFT) | Trithiocarbonates and other dithioesters. mdpi.comrsc.org | Tolerant to a wide range of monomers and reaction conditions. mdpi.com |
| Nitroxide-Mediated Polymerization (NMP) | Stable nitroxide radicals like TEMPO and SG1. acs.orgcmu.edu | Effective for the controlled polymerization of styrene and its copolymers. acs.org |
| Photoinduced Polymerization | Photothermal initiators, light-mediated catalysts. rsc.orgnih.gov | Allows for spatial and temporal control of the polymerization process. rsc.orgnih.gov |
Structure-Property Relationship Studies in Novel Applications
Understanding the relationship between the molecular structure of poly(tert-butyl acrylate-co-styrene) and its macroscopic properties is crucial for designing materials for new and advanced applications.
Advanced Coatings and Adhesives:
Styrene-acrylate copolymers are widely used in coatings and adhesives. gantrade.com Research is focused on tailoring the copolymer composition and architecture to improve properties like weather resistance, adhesion to various substrates, and mechanical strength. For example, the incorporation of butyl acrylate as a soft monomer improves flexibility and low-temperature performance. gantrade.com
Biomedical Applications:
The ability to create well-defined, functional, and biocompatible copolymers opens up possibilities in the biomedical field. mdpi.com Amphiphilic block copolymers that can self-assemble into micelles are being investigated for drug delivery systems. cmu.edu The tert-butyl acrylate component can be hydrolyzed to yield poly(acrylic acid), a hydrophilic and biocompatible polymer. cmu.edu
Membranes and Separation Technologies:
Sulfonated styrene-acrylate copolymers are being explored for use as membranes in applications like fuel cells. researchgate.net By controlling the degree of sulfonation, the ion-exchange capacity and proton conductivity of the membranes can be tuned. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended laboratory methods for synthesizing tert-butyl prop-2-enoate?
- Methodological Answer : The synthesis typically involves esterification of acrylic acid with tert-butanol under acidic catalysis. A common approach uses tert-butyl chloroformate reacting with an acrylate precursor in tetrahydrofuran (THF) with potassium tert-butoxide as a base . Post-synthesis purification often employs fractional distillation (boiling point: 133°C at 760 mmHg) and characterization via gas chromatography (GC) to confirm purity (>99%) .
Q. What safety protocols are critical when handling styrene and tert-butyl prop-2-enoate mixtures?
- Methodological Answer : Use inert atmosphere (N₂/Ar) to prevent polymerization of styrene and stabilize tert-butyl prop-2-enoate with MEHQ (50–100 ppm). Waste must be segregated, neutralized, and disposed via certified hazardous waste contractors to avoid environmental contamination . Emergency protocols include immediate ventilation and medical consultation for inhalation exposure .
Q. How can researchers characterize the purity of tert-butyl prop-2-enoate post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm ester functionality and absence of residual monomers.
- Mass spectrometry (exact mass: 304.1526 Da) to verify molecular identity .
- Density measurements (0.898 g/cm³ at 25°C) and solubility tests (2 g/L in water) to validate physical properties .
Advanced Research Questions
Q. How can conflicting thermal stability data for tert-butyl prop-2-enoate be resolved?
- Methodological Answer : Discrepancies in reported decomposition temperatures (e.g., 133°C vs. higher values) may arise from impurities or stabilization additives. Researchers should:
- Perform differential scanning calorimetry (DSC) under controlled heating rates.
- Compare samples stabilized with MEHQ vs. unstabilized batches .
- Replicate experiments using standardized ASTM/EU protocols to isolate variables .
Q. What experimental strategies optimize copolymerization of tert-butyl prop-2-enoate with styrene?
- Methodological Answer : Key variables include:
- Initiator selection : tert-Butyl peroxypivalate (CAS 927-07-1) at 0.5–2 wt% enables controlled radical polymerization .
- Monomer ratios : A 1:1 molar ratio of tert-butyl prop-2-enoate:styrene balances hydrophobicity and mechanical properties in copolymers.
- Temperature control : Reactions at 70–80°C minimize side reactions like cross-linking . Post-polymerization analysis via GPC and FT-IR confirms molecular weight and structure.
Q. How do steric effects of the tert-butyl group influence reaction kinetics in acrylate-styrene systems?
- Methodological Answer : The bulky tert-butyl group reduces reactivity in radical polymerization due to steric hindrance. Researchers can:
- Conduct kinetic studies using dilatometry or real-time NMR to monitor conversion rates.
- Compare tert-butyl prop-2-enoate with less hindered analogs (e.g., methyl acrylate) to quantify steric contributions .
- Model reaction pathways using DFT calculations to predict regioselectivity .
Data Analysis and Experimental Design
Q. What statistical approaches address variability in copolymer composition analysis?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate monomer feed ratios with copolymer properties. Replicate experiments (n ≥ 3) and apply ANOVA to identify significant variables (e.g., initiator concentration, temperature). Conflicting NMR/FT-IR data can be resolved via cross-validation with elemental analysis .
Q. How can researchers design experiments to assess environmental persistence of acrylate-styrene copolymers?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
